Boc-Aminooxy-PEG4-CH2CO2H
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAJIPQLHJVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG4-CH2CO2H is a versatile, heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer, enables the sequential and chemoselective conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates the logical workflows involved in its use for creating complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a powerful tool in the molecular engineer's toolkit. It serves as a bridge, covalently connecting two different molecules with high specificity and efficiency. Its structure is intelligently designed with three key components:
-
A Terminal Carboxylic Acid (-CH2CO2H): This functional group allows for the stable coupling to primary amines, such as those on the side chains of lysine residues in proteins, through the formation of an amide bond. This reaction is typically mediated by carbodiimide chemistry.
-
A Boc-Protected Aminooxy Group (Boc-NH-O-): The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for the highly reactive aminooxy functionality. This group can be selectively removed under mild acidic conditions, revealing the aminooxy group (-O-NH2). The deprotected aminooxy group can then react specifically with an aldehyde or ketone to form a highly stable oxime bond.[1][]
-
A PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility of the molecule and its conjugates.[1] It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
This dual-functionality allows for a controlled, stepwise approach to conjugation, making it a linker of choice in the development of complex therapeutics like PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity, and ADCs, which target cytotoxic drugs to cancer cells.[3][4][5][6]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for calculating molar quantities for conjugation reactions and for understanding its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C15H29NO9 | [1] |
| Molecular Weight | 367.39 g/mol | [3][6] |
| CAS Number | 2028281-90-3 | [1][5] |
| Appearance | White to off-white solid or oil | Generic |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1][5] |
Core Chemistries and Signaling Pathways
The utility of this compound is centered on two orthogonal (chemically independent) reactions: amide bond formation and oxime ligation. The following diagrams illustrate the logical flow of these processes.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the use of this compound. Note: These are starting points; optimal conditions such as molar ratios, reaction times, and temperatures should be determined empirically for each specific application.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Protein
This protocol describes the formation of a stable amide bond between the linker and a protein (e.g., an antibody) containing accessible primary amine groups.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
-
Activation of Linker:
-
In a microfuge tube, combine the this compound solution with the EDC and NHS solutions. A typical starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. The molar excess of linker over protein will influence the degree of labeling and should be optimized (start with a 5-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purify the resulting Boc-protected protein-linker conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the reactive aminooxy terminus.
Materials:
-
Boc-protected protein-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional, e.g., Triisopropylsilane (TIS))
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup:
-
Lyophilize or buffer-exchange the Boc-protected conjugate into a non-nucleophilic buffer and then lyophilize to dryness.
-
Prepare a deprotection solution of 20-50% TFA in anhydrous DCM. If the substrate is sensitive to cations, add a scavenger like TIS (2-5%).
-
-
Deprotection Reaction:
-
Dissolve the dried conjugate in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Removal of Reagents:
-
Remove the TFA and DCM by evaporation under a gentle stream of nitrogen.
-
Immediately purify the aminooxy-functionalized protein conjugate by SEC or dialysis into the desired buffer for the next step to avoid degradation.
-
Protocol 3: Oxime Ligation
This protocol forms a stable oxime bond between the aminooxy-functionalized protein and an aldehyde or ketone-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).
Materials:
-
Aminooxy-functionalized protein conjugate
-
Aldehyde or ketone-containing molecule
-
Ligation Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5, or PBS, pH 7.0-7.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting into the Ligation Buffer.
-
If using a catalyst, prepare a fresh stock solution of aniline (e.g., 100 mM in DMSO).
-
-
Ligation Reaction:
-
Combine the aminooxy-functionalized protein with the aldehyde/ketone molecule in the Ligation Buffer. A 5-10 fold molar excess of the carbonyl compound is a good starting point.
-
The reaction is generally faster at a more acidic pH (4.5-5.5). If a neutral pH is required for protein stability, the reaction rate can be significantly enhanced by the addition of 10-20 mM aniline as a catalyst.
-
Incubate the reaction for 2-16 hours at room temperature or 37°C. Monitor the reaction by LC-MS or HIC-HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the final bioconjugate using an appropriate chromatography method (e.g., SEC to remove small molecules, HIC to separate species with different drug-to-antibody ratios).
-
Summary and Conclusion
This compound is a high-utility heterobifunctional linker that provides a robust and controlled method for creating complex bioconjugates. Its design allows for the selective and sequential attachment of molecules through stable amide and oxime bonds. The integrated PEG4 spacer enhances solubility, a key feature for biological applications. The detailed protocols and logical workflows presented in this guide offer a practical framework for researchers in drug development and chemical biology to leverage the capabilities of this powerful crosslinking reagent in their research and development endeavors.
References
Boc-Aminooxy-PEG4-CH2CO2H chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Aminooxy-PEG4-CH2CO2H, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its use, and its role in complex biological pathways.
Chemical Structure and Properties
This compound is a versatile crosslinking reagent featuring a Boc-protected aminooxy group at one terminus and a carboxylic acid at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the highly reactive aminooxy functionality, which can be readily removed under mild acidic conditions. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimide reagents such as EDC in the presence of N-hydroxysuccinimide (NHS).
The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is a significant advantage in biological applications.[1][2] The flexibility and length of the PEG chain can also be critical in optimizing the biological activity of the final conjugate, for instance, by enabling the formation of a stable ternary complex in the case of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments involving this linker.
| Property | Value | Reference(s) |
| Chemical Formula | C15H29NO9 | [1] |
| Molecular Weight | 367.4 g/mol | [1] |
| CAS Number | 2028281-90-3 | [1] |
| Appearance | Pale yellow or colorless oily matter | [5] |
| Purity | Typically ≥95% - 98% | [1][6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C, desiccated | [1] |
Applications in Drug Development and Bioconjugation
The bifunctional nature of this compound makes it a valuable tool in several areas of drug development and bioconjugation.
PROTAC Linkers
This molecule is frequently employed as a linker in the synthesis of PROTACs.[7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12][13] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[3][4] The PEG4 spacer in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction.[14][15]
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[16] The aminooxy group allows for site-specific conjugation to aldehyde or ketone groups that can be introduced into the antibody, for example, by mild oxidation of the carbohydrate moieties in the Fc region.[16] This results in a stable oxime linkage and allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[16]
Bioconjugation and Surface Modification
The dual reactivity of this compound enables its use in a wide range of bioconjugation applications, such as labeling proteins, peptides, and other biomolecules.[17] It can also be used to functionalize surfaces, such as nanoparticles and microarrays, to introduce specific chemical handles for subsequent immobilization of biomolecules.
Experimental Protocols
This section provides detailed methodologies for the key chemical transformations involving this compound. These protocols are intended as a general guide and may require optimization for specific applications.
Boc Deprotection of the Aminooxy Group
The Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[18]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.[18]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[18]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Activation of the Carboxylic Acid Group (EDC/NHS Coupling)
The terminal carboxylic acid can be activated to an NHS ester for subsequent reaction with a primary amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
-
Desalting column
Protocol:
-
Equilibrate EDC and NHS to room temperature before opening.[19]
-
Dissolve this compound in the conjugation buffer.
-
Add EDC (e.g., 0.4 mg for a 1 ml reaction, final concentration ~2 mM) and NHS (e.g., 0.6 mg for a 1 ml reaction, final concentration ~5 mM) to the solution.[19]
-
React for 15 minutes at room temperature.[19]
-
(Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[19]
-
(Optional) Purify the activated linker from excess reagents using a desalting column equilibrated with the appropriate buffer for the subsequent reaction (e.g., PBS pH 7.2-7.5).[8]
Oxime Ligation with an Aldehyde or Ketone
The deprotected aminooxy group readily reacts with an aldehyde or ketone to form a stable oxime bond.
Materials:
-
Deprotected Aminooxy-PEG4-CH2CO2H
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-7.4)
-
Aniline catalyst (optional, can accelerate the reaction)
-
Acetone (for quenching)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Protocol:
-
Prepare a stock solution of the deprotected aminooxy-PEG4-CH2CO2H in the reaction buffer.
-
Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the same buffer.
-
(Optional) Prepare a stock solution of the aniline catalyst.
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-PEG4-CH2CO2H (1.5-5 equivalents).
-
(Optional) Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or mass spectrometry.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
To illustrate the utility of this compound in a biological context, the following diagrams depict the PROTAC-mediated protein degradation pathway and a general experimental workflow for bioconjugation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for bioconjugation.
References
- 1. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG4-acid, 2062663-68-5 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound 2028281-90-3 | MCE [medchemexpress.cn]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-Aminooxy-PEG4-CH2CO2H (CAS Number: 2028281-90-3). This polyethylene glycol (PEG)-based molecule is a valuable tool in modern drug development and bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, applications, and detailed experimental protocols for its use. Furthermore, key concepts and workflows are visualized through diagrams to facilitate a deeper understanding of its practical applications.
Introduction
This compound is a versatile chemical linker that features three key components: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the sequential and controlled conjugation of two different molecules, making it an ideal building block for complex bioconjugates.[1] The PEG4 spacer enhances aqueous solubility and provides flexibility to the linked molecules, which can be crucial for biological activity.[2][3] Its primary application lies in the field of targeted protein degradation as a linker for PROTACs.[4][5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2028281-90-3 | [4] |
| Molecular Formula | C15H29NO9 | [6] |
| Molecular Weight | 367.39 g/mol | [4] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [] |
| Storage Conditions | -20°C, stored under nitrogen | [7] |
Core Applications in Drug Development
The unique trifunctional nature of this compound makes it a powerful tool in several areas of drug development, most notably in the synthesis of PROTACs.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][9] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[2][3]
This compound serves as an effective PROTAC linker due to several advantageous properties:
-
Hydrophilicity: The PEG4 spacer improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[2][3]
-
Flexibility: The length and flexibility of the PEG linker are crucial for allowing the PROTAC to induce a productive ternary complex between the POI and the E3 ligase.[10]
-
Bifunctionality: The orthogonal reactive handles (Boc-protected aminooxy and carboxylic acid) allow for the sequential and specific attachment of the two different ligands.
The general mechanism of action for a PROTAC is illustrated in the diagram below.
References
- 1. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. t-Boc-Aminooxy-PEG4-CH2CO2H | C15H29NO9 | CID 123132072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Synthesis and Characterization of Boc-Aminooxy-PEG4-CH2CO2H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG4-CH2CO2H is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a Boc-protected aminooxy group at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy functionality provides a reactive handle for conjugation to aldehydes or ketones, forming a stable oxime linkage. The carboxylic acid allows for straightforward amide bond formation with amine-containing molecules, such as ligands for target proteins or E3 ligases. The PEG4 spacer enhances aqueous solubility and provides optimal spatial separation between conjugated moieties. This guide details the synthesis, purification, and characterization of this compound, providing a comprehensive resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₉NO₉ | [1][2] |
| Molecular Weight | 367.39 g/mol | [1][2] |
| CAS Number | 2028281-90-3 | [3][4] |
| Appearance | Colorless to pale yellow oil | |
| Purity | ≥95% (typically ≥98%) | [5] |
| Storage Conditions | -20°C, protected from moisture | [5] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the mono-Boc protection of a commercially available amino-PEG-alcohol, followed by the introduction of the carboxylic acid moiety.
Caption: Synthetic route for this compound.
Experimental Protocols
Synthesis of Boc-Aminooxy-PEG4-OH (Intermediate)
-
Materials:
-
Aminooxy-PEG4-OH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Aminooxy-PEG4-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Aminooxy-PEG4-OH.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure intermediate as a colorless oil.
-
Synthesis of this compound (Final Product)
-
Materials:
-
Boc-Aminooxy-PEG4-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Boc-Aminooxy-PEG4-OH (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, dissolve bromoacetic acid (1.5 equivalents) in anhydrous THF.
-
Cool the reaction mixture back to 0°C and slowly add the bromoacetic acid solution.
-
Let the reaction stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Adjust the pH of the aqueous layer to ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford this compound as a viscous oil.
-
Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), ~3.60-3.80 (m, 16H, O-CH₂-CH₂-O), ~4.15 (s, 2H, O-CH₂-COOH). The broad singlet for the NH proton may be observed around 7.5-8.0 ppm. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~28.3 (C(CH₃)₃), ~70.0-71.0 (PEG CH₂), ~81.5 (C(CH₃)₃), ~156.5 (C=O, Boc), ~172.0 (C=O, COOH). |
| Mass Spectrometry | ESI-MS (m/z): Calculated for C₁₅H₂₉NO₉: 367.18. Found: [M+H]⁺ = 368.19, [M+Na]⁺ = 390.17. |
| HPLC (RP-C18) | A single major peak with a purity of ≥98% is expected, using a water/acetonitrile gradient with 0.1% TFA as a modifier. |
Detailed Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data using appropriate software to assign the chemical shifts and integrate the proton signals.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the compound using a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at 210-220 nm.
-
Calculate the purity based on the relative peak area of the main product.
-
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in drug development, enabling the reliable production and quality control of this critical linker for the construction of advanced therapeutic agents. Adherence to these procedures will facilitate the successful application of this compound in the synthesis of novel PROTACs and ADCs.
References
An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Heterobifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-Aminooxy-PEG4-CH2CO2H, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its core physicochemical properties, detailed experimental protocols for its application, and the fundamental biological pathway it enables.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG)-based crosslinker designed for the synthesis of PROTACs.[1][2][3] Its structure features two distinct reactive ends separated by a flexible, hydrophilic PEG4 spacer. This spacer enhances the aqueous solubility of the final PROTAC molecule, a critical factor for improving cell permeability and bioavailability.[4][5]
The molecule incorporates:
-
A terminal carboxylic acid (-CO2H) : This group can be activated to react with primary amines, typically found on an E3 ubiquitin ligase ligand, to form a stable amide bond.[4][5]
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy (-ONH-Boc) group : The Boc protecting group is stable under many reaction conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid) to reveal a reactive aminooxy group.[4] This aminooxy group can then be conjugated to an aldehyde or ketone on the target protein ligand, forming a stable oxime bond.[6][]
This dual reactivity allows for the controlled, sequential conjugation of two different molecular entities, which is the foundational strategy for PROTAC synthesis.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NO₉ |
| Molecular Weight | 367.39 g/mol |
| CAS Number | 2028281-90-3 |
| Typical Purity | ≥98% |
| Appearance | White to off-white solid or colorless oil |
| Storage Temperature | -20°C |
(Data compiled from multiple sources)[1][3][4][6]
Experimental Protocols and Methodologies
The synthesis of a PROTAC using this compound is a multi-step process involving the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker. The following is a generalized, representative protocol.
Note: These are reference methods. Reaction conditions, stoichiometry, and purification methods must be optimized for specific ligands.[2]
Step 1: Coupling of E3 Ligase Ligand to the Carboxylic Acid Terminus
This step involves forming an amide bond between the linker's carboxylic acid and an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the ligand solution to the activated linker solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress using LC-MS or TLC.
-
Upon completion, quench the reaction (e.g., with water) and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Ligand-Linker-Boc) using flash column chromatography.
Step 2: Deprotection of the Boc Group
The Boc group is removed to expose the reactive aminooxy functionality.
Materials:
-
Purified Ligand-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolve the purified Ligand-Linker-Boc intermediate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected Ligand-Linker-ONH₂ intermediate, often as a TFA salt.
Step 3: Conjugation of Target Protein Ligand (Oxime Bond Formation)
The newly exposed aminooxy group is reacted with a target protein ligand that contains an aldehyde or ketone functional group.
Materials:
-
Ligand-Linker-ONH₂ intermediate
-
Aldehyde- or ketone-functionalized target protein ligand
-
Anhydrous solvent with a suitable buffer, e.g., pyridine or buffered methanol/water.
Protocol:
-
Dissolve the Ligand-Linker-ONH₂ intermediate (1.0 eq) in the chosen solvent system. If it is a TFA salt, the base from the previous step may need to be neutralized with a non-nucleophilic base.
-
Add the aldehyde- or ketone-functionalized target protein ligand (1.0-1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours. The formation of the stable oxime bond can be monitored by LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.
-
Characterize the final product thoroughly using LC-MS, NMR, and other relevant analytical techniques.
Visualization of Mechanism and Workflow
PROTAC Mechanism of Action
This compound is a tool to create PROTACs, which function by hijacking the cell's own ubiquitin-proteasome system.[2][8] The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The PROTAC-mediated protein degradation cycle.
Experimental Synthesis Workflow
The following diagram illustrates the logical flow of the three-step synthesis protocol described above for creating a functional PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations for the heterobifunctional linker, Boc-Aminooxy-PEG4-CH2CO2H. This linker is an invaluable tool in modern bioconjugation, particularly in the construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Features and Functionality
This compound is a precisely designed molecule incorporating three essential functional components:
-
A Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the highly reactive aminooxy functionality. This allows for selective and sequential conjugation reactions. The aminooxy group, once deprotected, chemoselectively reacts with aldehydes or ketones to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.
-
A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer is critical for improving the physicochemical properties of the resulting bioconjugate. It enhances aqueous solubility, reduces aggregation, and can minimize the immunogenicity of the conjugated molecule. The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated moieties.
-
A Terminal Carboxylic Acid: This functional group provides a reactive handle for covalent attachment to primary amines, such as the lysine residues on the surface of proteins and antibodies. This reaction is typically facilitated by carbodiimide chemistry to form a stable amide bond.
The orthogonal reactivity of the terminal functional groups—the carboxylic acid and the protected aminooxy—is a key feature, enabling the stepwise and controlled assembly of complex molecular architectures.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C15H29NO9 | [1] |
| Molecular Weight | 367.39 g/mol | [1] |
| CAS Number | 2028281-90-3 | [1] |
| Purity | Typically ≥95% | |
| Appearance | Viscous oil or waxy solid | |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) and has a degree of aqueous solubility. | |
| Storage Conditions | Recommended at -20°C under an inert atmosphere to prevent degradation. | [1] |
Key Applications in Drug Development
The unique architecture of this compound makes it a highly sought-after linker in the development of targeted therapeutics.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker to connect a ligand for the target protein to a ligand for an E3 ligase. The ability to systematically vary the linker composition and length is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The carboxylic acid end can be coupled to the antibody, and after deprotection, the aminooxy group can be used to ligate a payload containing an aldehyde or ketone. This site-specific conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADC products.
Experimental Protocols
The following protocols are generalized methodologies for the key chemical transformations involving this compound. Optimization will be required for specific substrates and applications.
Amide Coupling of the Carboxylic Acid Moiety
This protocol describes the activation of the terminal carboxylic acid and its conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, amine-free)
-
Amine-containing molecule (e.g., antibody)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC (1.5 molar equivalents relative to the linker) and NHS/Sulfo-NHS (1.2 molar equivalents relative to the linker) in the Activation Buffer.
-
Add the EDC/NHS solution to the linker solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the freshly prepared activated linker solution to the molecule solution. The molar ratio of linker to the molecule should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.
-
Purify the resulting conjugate using SEC or dialysis to remove excess reagents.
-
Boc Deprotection of the Aminooxy Group
This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution to a final concentration of 20-50%.
-
Stir the reaction at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by LC-MS).
-
-
Removal of Deprotection Reagent:
-
Remove the TFA and DCM, often by evaporation under a stream of nitrogen.
-
The deprotected conjugate may require subsequent purification.
-
Oxime Ligation of the Aminooxy Group
This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone-functionalized molecule.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 6.5-7.5)
-
Aniline (as a catalyst, optional but recommended)
-
Organic co-solvent (if necessary, e.g., DMSO)
Procedure:
-
Reaction Setup:
-
Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-functionalized molecule in the Reaction Buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used.
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method, such as SEC or reverse-phase HPLC, to remove unreacted starting materials and the catalyst.
-
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for PROTAC Synthesis
Caption: PROTAC synthesis workflow.
PROTAC-Mediated Protein Degradation Pathway
References
The Bifunctional Bridge: A Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Boc-Aminooxy-PEG4-CH2CO2H, a heterobifunctional linker critical in the advancement of bioconjugation and targeted protein degradation. Its unique architecture, featuring a protected aminooxy group and a terminal carboxylic acid, bridged by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).
Core Attributes and Bifunctional Nature
This compound is a crosslinking reagent designed with two distinct reactive termini, enabling sequential and controlled conjugation reactions.[][2] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures its stability during the initial conjugation step involving the carboxylic acid.[2][3] This strategic protection allows for a two-step ligation strategy, crucial for the synthesis of well-defined heterobifunctional constructs.
The PEG4 spacer is a key component, enhancing the aqueous solubility and biocompatibility of the resulting conjugate.[] In the context of PROTACs, the length and flexibility of the PEG linker are critical parameters that influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, ultimately impacting the efficiency of target protein degradation.[4]
Key Physicochemical and Purity Data
Quantitative data for this compound is summarized below, providing researchers with essential information for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C15H29NO9 | [][5] |
| Molecular Weight | 367.39 g/mol | [][6] |
| CAS Number | 2028281-90-3 | [][5] |
| Purity | Typically ≥95% or ≥98% | [] |
| Appearance | White to off-white solid or oil | |
| Storage Temperature | -20°C | [][5] |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO, THF) and has good solubility in water. |
Experimental Protocols
The utility of this compound is realized through a sequence of well-defined chemical reactions. The following protocols provide a detailed methodology for the key steps in its application.
Amide Bond Formation via Carboxylic Acid Activation
The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a ligand for an E3 ubiquitin ligase or a protein of interest) using standard carbodiimide chemistry.
Materials and Reagents:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5 for biomolecules)
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming an NHS ester.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add the pre-activated NHS ester solution of this compound to the amine solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.
-
Deprotection of the Boc-Aminooxy Group
The Boc group is readily removed under mild acidic conditions to reveal the reactive aminooxy functionality.
Materials and Reagents:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Deprotection Reaction:
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting deprotected aminooxy-functionalized molecule is often obtained as a TFA salt and can be used in the next step without further purification, or it can be purified by HPLC if necessary.
-
Oxime Ligation
The deprotected aminooxy group reacts chemoselectively with an aldehyde or ketone-functionalized molecule to form a stable oxime bond.[8] This reaction is highly efficient and can be performed under biocompatible conditions.[9]
Materials and Reagents:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5.[10] For molecules sensitive to neutral pH, a buffer of pH 4.5-5.5 can be used.[9]
Protocol:
-
Reagent Preparation:
-
Dissolve the aminooxy-functionalized molecule in the chosen reaction buffer.
-
Dissolve the aldehyde or ketone-functionalized molecule in the same buffer.
-
-
Ligation Reaction:
-
Combine the solutions of the aminooxy and carbonyl-containing molecules. A slight molar excess (1.5 to 5 equivalents) of the aminooxy-containing molecule is often used to drive the reaction to completion.[9]
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.[9]
-
Allow the reaction to proceed at room temperature for 2-16 hours.[9] The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using a suitable method, such as size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz (DOT language) illustrate the logical flow of utilizing this compound in the synthesis of a PROTAC and the subsequent mechanism of action.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound stands out as a highly valuable tool for researchers in drug discovery and chemical biology. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, provides a robust and versatile platform for the synthesis of complex bioconjugates. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive resource for the effective application of this linker in the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.
References
- 2. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. labshake.com [labshake.com]
- 7. benchchem.com [benchchem.com]
- 8. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
The Pivotal Role of the PEG4 Spacer in Boc-Aminooxy-PEG4-CH2CO2H: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, the strategic use of linker molecules is paramount to the efficacy and success of novel therapeutics and diagnostic agents. Among these, Boc-Aminooxy-PEG4-CH2CO2H has emerged as a critical bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive examination of the core component of this linker: the tetraethylene glycol (PEG4) spacer. We will delve into its physicochemical properties, its profound impact on the characteristics of resulting conjugates, and provide detailed experimental protocols for its application and analysis.
The unique architecture of this compound, featuring a Boc-protected aminooxy group and a terminal carboxylic acid, allows for the sequential and controlled conjugation of two different molecules. The aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[3][4] Bridging these two reactive ends is the PEG4 spacer, a short chain of four repeating ethylene glycol units. While seemingly a simple component, this spacer is instrumental in dictating the overall performance of the final bioconjugate.
Physicochemical Properties of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is a hydrophilic and flexible chain that imparts several desirable properties to the this compound linker and its subsequent conjugates. These properties are crucial for overcoming many of the challenges encountered in bioconjugation, such as poor solubility, steric hindrance, and immunogenicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H29NO9 | [5] |
| Molecular Weight | 367.39 g/mol | [] |
| Purity | Typically ≥95% | [7] |
| Appearance | Pale Yellow or Colorless Oily Matter | [8] |
| Storage Temperature | -20°C | [4] |
The PEG4 spacer consists of four repeating ethylene glycol units, (-O-CH2-CH2-)4. This seemingly simple structure has profound implications for the behavior of the molecule in biological systems.
Hydrophilicity and Solubility
Flexibility and Steric Hindrance Reduction
The PEG4 spacer is a flexible chain that allows for a degree of rotational freedom between the conjugated molecules. This flexibility can be critical for enabling the proper orientation and interaction of the conjugated moieties with their respective biological targets. For instance, in a PROTAC, the PEG4 spacer allows the E3 ligase ligand and the target protein ligand to adopt an optimal conformation for the formation of a productive ternary complex, which is essential for inducing protein degradation.[9] Furthermore, the spacer physically separates the conjugated molecules, which can reduce steric hindrance that might otherwise impede their biological activity.
Biocompatibility and Non-Immunogenicity
Polyethylene glycol is well-known for its biocompatibility and low immunogenicity. The PEG4 spacer helps to shield the conjugated molecule from recognition by the immune system, which can reduce the potential for an adverse immune response. This "stealth" effect can also decrease clearance by the reticuloendothelial system, thereby prolonging the circulation half-life of the bioconjugate in vivo.
The Role of the PEG4 Spacer in Bioconjugate Performance
The physicochemical properties of the PEG4 spacer directly translate into tangible benefits for the performance of the final bioconjugate. These benefits are particularly evident in applications such as drug delivery, diagnostics, and the development of novel therapeutic modalities like PROTACs.
Enhancing Pharmacokinetic Profiles
The inclusion of a PEG4 spacer can significantly improve the pharmacokinetic profile of a bioconjugate. By increasing hydrophilicity and providing a stealth effect, the PEG spacer can lead to:
-
Increased circulation half-life: Reduced clearance by the kidneys and the immune system.[10]
-
Improved bioavailability: Enhanced solubility can lead to better absorption and distribution.
-
Reduced toxicity: By minimizing off-target interactions and aggregation.
A study on antibody-drug conjugates (ADCs) demonstrated that the size of the PEG linker influences the pharmacokinetic profile, with shorter PEGs (less than PEG8) leading to more rapid clearance.[10] This suggests that a PEG4 spacer can be used to fine-tune the pharmacokinetic properties of a conjugate.
Improving Stability
The PEG4 spacer can enhance the stability of a bioconjugate in several ways. The hydrophilic nature of the PEG chain can help to prevent aggregation and precipitation of the conjugate. Moreover, the oxime bond formed by the reaction of the aminooxy group is notably stable under physiological conditions, with a half-life significantly longer than that of corresponding hydrazone linkages.[11][12][13] This ensures the integrity of the conjugate in a biological environment.
Table 2: Comparative Stability of Linkages
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Source |
| Oxime | High | Stable at physiological pH, more stable than hydrazones. | [11][12] |
| Hydrazone | Moderate | Susceptible to hydrolysis, especially under acidic conditions. | [12] |
| Imine | Low | Generally unstable in aqueous environments. | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation and the subsequent analysis of the resulting conjugates.
Protocol 1: Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol describes the formation of a stable oxime bond between the aminooxy group of the linker and an aldehyde-functionalized molecule.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, or Phosphate-Buffered Saline, pH 7.4)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the aldehyde-containing molecule in a minimal amount of anhydrous DMF or DMSO.
-
In a separate tube, dissolve this compound in the coupling buffer to a final concentration of 5-10 mM.
-
-
Boc Deprotection (if necessary for subsequent steps):
-
To deprotect the aminooxy group, the Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). However, for the initial oxime ligation, the Boc-protected form is typically used.
-
-
Oxime Ligation:
-
Add the dissolved aldehyde-containing molecule to the solution of this compound. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is often used to ensure complete reaction of the aldehyde.
-
The reaction is typically carried out at room temperature for 2-4 hours. The optimal pH for oxime formation is often slightly acidic (pH 4.5-5.5), but the reaction can also proceed at neutral pH, albeit at a slower rate.[12]
-
(Optional) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 10-100 mM.[14]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS to observe the formation of the desired conjugate and the disappearance of the starting materials.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate is purified from excess linker and unreacted starting materials using an appropriate method such as reversed-phase HPLC, dialysis, or size-exclusion chromatography.[1][]
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the formation of a stable amide bond between the carboxylic acid group of the linker-conjugate and a primary amine-containing molecule.
Materials:
-
Boc-Aminooxy-PEG4-CH2CO-conjugate (from Protocol 1)
-
Primary amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the Boc-Aminooxy-PEG4-CH2CO-conjugate in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Amide Bond Formation:
-
Dissolve the primary amine-containing molecule in the reaction buffer.
-
Add the activated ester solution to the solution of the amine-containing molecule. The molar ratio of the activated ester to the amine should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Purify the final bioconjugate using an appropriate chromatographic or filtration method to remove unreacted components and byproducts.[]
-
Visualization of Key Processes
PROTAC Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[11][15] this compound is an ideal linker for synthesizing PROTACs. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Workflow for Bioconjugation
The following diagram outlines a general experimental workflow for the synthesis and purification of a bioconjugate using this compound.
Caption: A generalized experimental workflow for the two-step conjugation using this compound, followed by purification and analysis.
Conclusion
The PEG4 spacer in this compound is far more than an inert linker; it is a critical determinant of the physicochemical properties and biological performance of the resulting bioconjugates. Its inherent hydrophilicity, flexibility, and biocompatibility address key challenges in drug development and bioconjugation, leading to improved solubility, stability, and pharmacokinetic profiles. For researchers and scientists in the field, a thorough understanding of the role of the PEG4 spacer is essential for the rational design and successful implementation of novel therapeutics and diagnostic tools. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for harnessing the full potential of this versatile and powerful linker molecule.
References
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG4-CH2CO2H | C15H29NO9 | CID 123132072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
An In-depth Technical Guide to PROTAC Linkers and the Bifunctional Moiety: Boc-Aminooxy-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows for the degradation of multiple protein targets by a single PROTAC molecule, offering a powerful strategy to address previously "undruggable" targets.[]
The linker component, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4][5] Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetic tractability.[4][5] This guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the bifunctional linker Boc-Aminooxy-PEG4-CH2CO2H , and details the experimental protocols for the synthesis and evaluation of PROTACs.
The Role and Design of PROTAC Linkers
The linker's primary function is to bridge the POI-binding ligand and the E3 ligase ligand, enabling the formation of a productive ternary complex. The characteristics of the linker, such as its length, flexibility, and chemical composition, are critical parameters that modulate the efficacy of a PROTAC.[4]
-
Linker Length: An optimal linker length is essential for the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, preventing the complex from forming, while an excessively long linker can result in reduced cooperativity and less efficient ubiquitination.[4] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[1][4]
-
Linker Composition: The most common linker motifs are flexible alkyl and PEG chains.[4] PEG linkers can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[5] More rigid linkers, incorporating cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[5]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands also significantly impact the geometry and stability of the ternary complex, thereby influencing degradation efficiency.
This compound: A Versatile Bifunctional Linker
This compound is a heterobifunctional PEG-based linker designed for the modular synthesis of PROTACs.
Chemical Structure:
Key Features:
-
PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[5]
-
Boc-Protected Aminooxy Group: This functional group, after deprotection, can react with aldehydes or ketones on a corresponding ligand to form a stable oxime linkage. This is particularly useful for "click chemistry" or "split PROTAC" approaches, allowing for the rapid assembly of PROTAC libraries.
-
Terminal Carboxylic Acid: This group can be readily coupled to a primary or secondary amine on the other ligand via standard amide bond formation reactions.[7]
Quantitative Data on PROTAC Linker Performance
The following tables summarize quantitative data illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data compiled from a comparative study of BRD4-targeting PROTACs.[8]
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[9] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[9]
Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs with Varying PEG Linkers
| Linker | Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| PEG6 | 2.8 | 22 |
Data synthesized from studies on BRD4-targeting PROTACs.[8]
[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for predicting passive intestinal absorption.
Table 3: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data from a study on TBK1-targeting PROTACs.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs, with a focus on utilizing a bifunctional linker like this compound.
Protocol 1: PROTAC Synthesis via Amide Coupling and Oxime Ligation
This protocol outlines a two-step synthesis of a PROTAC, first by attaching the linker to one ligand via amide coupling, followed by deprotection and oxime ligation to the second ligand.
Step 1: Amide Coupling of this compound to an Amine-Containing POI Ligand
-
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the linker activation mixture at room temperature for 15-20 minutes.
-
Add the activated linker solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 or as per standard protocols for the specific substrate).[10]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.[10]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The deprotected aminooxy-linker-POI ligand conjugate is often obtained as a TFA salt.
-
Step 3: Oxime Ligation to an Aldehyde/Ketone-Containing E3 Ligase Ligand
-
Materials:
-
Deprotected aminooxy-linker-POI ligand conjugate from Step 2
-
Aldehyde or ketone-functionalized E3 ligase ligand
-
Anhydrous DMSO (Dimethyl sulfoxide) or a suitable buffer (e.g., acetate buffer, pH 4-5)
-
-
Procedure:
-
Dissolve the deprotected aminooxy-linker-POI ligand conjugate (1.0 eq) and the aldehyde/ketone-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMSO or a suitable buffer.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction can be accelerated by gentle heating (e.g., 40-50 °C).
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 3: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.
-
Reagents and Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C, GST-tagged)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Low-volume 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the purified POI and E3 ligase complex to the wells at a fixed concentration.
-
Add the labeled anti-His and anti-GST antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the EC50 for ternary complex formation.
-
Visualizations of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, with its length, composition, and geometry dictating the success of targeted protein degradation. Bifunctional linkers such as This compound offer a modular and versatile approach to PROTAC synthesis, enabling the rapid generation and optimization of novel degraders. A systematic evaluation of linker properties through rigorous experimental protocols, including quantitative degradation and ternary complex formation assays, is essential for advancing the development of next-generation protein-degrading therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC linker design and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate crosslinker is a critical step that dictates the success of their experimental design. Among the vast array of available reagents, Boc-Aminooxy-PEG4-CH2CO2H has emerged as a versatile and efficient heterobifunctional linker. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, tailored for beginners in the field.
Core Concepts and Chemical Properties
This compound is a molecule designed with three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique architecture allows for a two-step, controlled bioconjugation strategy.
| Property | Value | Source |
| Molecular Formula | C15H29NO9 | [1] |
| Molecular Weight | 367.4 g/mol | [2] |
| Purity | Typically ≥95% | N/A |
| Storage Conditions | -20°C, desiccated | [1] |
The Boc-protected aminooxy group provides a stable, latent reactive handle. The Boc protecting group can be removed under mild acidic conditions to reveal the highly reactive aminooxy group. This group chemoselectively reacts with aldehydes and ketones to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[2][3]
The PEG4 spacer is a hydrophilic chain of four ethylene glycol units. This spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with biomolecules that are prone to aggregation.[4][5] The PEG linker's flexibility can also be advantageous in applications like Proteolysis Targeting Chimeras (PROTACs) by allowing for optimal orientation of the linked molecules.[4][6]
The terminal carboxylic acid offers another reactive site for conjugation. It can be activated to react with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[7] Common activators for this reaction include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Key Applications in Bioconjugation
The bifunctional nature of this compound makes it a valuable tool in various bioconjugation applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate a drug to an antibody in a site-specific manner. For instance, the carboxylic acid end can be coupled to an amine-containing drug, followed by deprotection of the aminooxy group and subsequent reaction with an aldehyde or ketone engineered into the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][8] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for a PROTAC linker, with its two reactive ends allowing for the sequential attachment of the POI ligand and the E3 ligase ligand.[1][8][9][10]
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Bioconjugation
The following diagram illustrates a general workflow for a two-step bioconjugation using this compound.
General workflow for a two-step bioconjugation.
PROTAC-Mediated Degradation of BRD4
A key application of this linker is in the synthesis of PROTACs. The diagram below illustrates the signaling pathway of a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer.[11][12][13]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 10. This compound 2028281-90-3 | MCE [medchemexpress.cn]
- 11. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Aminooxy-PEG4-CH2CO2H in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Boc-Aminooxy-PEG4-CH2CO2H as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein describe a modular, or "split PROTAC," approach, which allows for the systematic and efficient assembly of PROTAC libraries.[1][2]
Introduction to this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[3] This hijacking of the cell's natural ubiquitin-proteasome system offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."[]
A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[3][5]
This compound is a bifunctional linker that offers several advantages in PROTAC design.[6][7] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility.[3] The terminal carboxylic acid and the Boc-protected aminooxy group provide orthogonal handles for a two-step conjugation strategy, enabling the modular assembly of PROTACs.[3] This approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing degradation activity.[2]
PROTAC Mechanism of Action
The catalytic cycle of PROTAC-mediated protein degradation involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically performed in a sequential manner. First, the carboxylic acid of the linker is coupled to an amine-functionalized E3 ligase ligand. This is followed by the deprotection of the Boc group and subsequent oxime ligation with an aldehyde or ketone-functionalized POI ligand.
Step 1: Amide Coupling of this compound with an Amine-Functionalized Ligand
This protocol describes the activation of the carboxylic acid of the linker as an N-hydroxysuccinimide (NHS) ester, followed by coupling to an amine-containing molecule (e.g., an E3 ligase ligand).[8]
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., pomalidomide-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
N-hydroxysuccinimide (NHS)[9]
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS and ¹H NMR for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by LC-MS.[8]
-
-
Amine Coupling:
-
In a separate vial, dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.0-3.0 eq) to the amine solution.
-
Slowly add the activated NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS until the starting material is consumed.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.
-
Characterize the purified product by LC-MS and ¹H NMR to confirm its identity and purity.
-
Step 2: Boc Deprotection of the Aminooxy Group
The Boc protecting group is removed under acidic conditions to liberate the aminooxy functionality for the subsequent oxime ligation.[10][][12]
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.[]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product. The product is often used in the next step without further purification.
-
Step 3: Oxime Ligation to Form the Final PROTAC
The free aminooxy group on the linker-ligand conjugate is then reacted with an aldehyde or ketone-functionalized POI ligand to form a stable oxime bond.[1][2][13]
Materials:
-
Deprotected aminooxy-intermediate from Step 2
-
Aldehyde or ketone-functionalized POI ligand
-
Anhydrous DMSO or a suitable buffer (e.g., phosphate or acetate buffer, pH 4-5)
-
Aniline (as a catalyst, optional)[13]
-
Reverse-phase HPLC for purification
-
LC-MS and ¹H NMR for characterization
Procedure:
-
Oxime Ligation Reaction:
-
Dissolve the deprotected aminooxy-intermediate (1.0 eq) and the aldehyde/ketone-functionalized POI ligand (1.0-1.2 eq) in anhydrous DMSO or a suitable buffer.[1]
-
For reactions in aqueous media, aniline (10-100 mM) can be added to catalyze the reaction.[13]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the PROTAC by LC-MS.[2]
-
-
Purification and Characterization:
-
Purify the final PROTAC by reverse-phase HPLC.
-
Confirm the identity, purity, and structure of the final PROTAC product by LC-MS and ¹H NMR.[14]
-
Synthetic Workflow Overview
The following diagram illustrates the modular synthetic workflow for generating a PROTAC using this compound.
Caption: Modular synthesis workflow for PROTAC assembly.
Data Presentation
The following tables summarize the key reagents and reaction conditions for the synthesis of PROTACs using this compound.
Table 1: Reagents and Their Functions
| Reagent | Function |
| This compound | Bifunctional PROTAC linker with orthogonal reactive handles.[6] |
| Amine-functionalized Ligand | Binds to the E3 ligase (e.g., pomalidomide) or the target protein. |
| Aldehyde/Ketone-functionalized Ligand | Binds to the target protein or E3 ligase; reacts with the aminooxy group.[1] |
| EDC | Carbodiimide coupling agent for activating carboxylic acids.[8][9] |
| NHS | Stabilizes the EDC-activated intermediate to form a more stable, amine-reactive NHS ester.[8][9] |
| TFA | Strong acid for the removal of the Boc protecting group.[10][12] |
| Aniline (optional) | Catalyst for accelerating the oxime ligation reaction.[13] |
Table 2: Summary of Reaction Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Typical Duration |
| 1. Amide Coupling | EDC, NHS, Base | Anhydrous DMF | Room Temperature | 12-16 hours |
| 2. Boc Deprotection | TFA | DCM | Room Temperature | 1-2 hours |
| 3. Oxime Ligation | Aniline (optional) | DMSO or Buffer (pH 4-5) | Room Temperature | 12-24 hours |
Table 3: Analytical Techniques for Characterization
| Technique | Purpose |
| LC-MS | Liquid Chromatography-Mass Spectrometry: Used to monitor reaction progress by separating components and confirming the mass of intermediates and the final product. |
| ¹H NMR | Proton Nuclear Magnetic Resonance: Provides detailed information about the molecular structure of the purified products, confirming the successful formation of the desired bonds. |
| HPLC | High-Performance Liquid Chromatography: Employed for the purification of intermediates and the final PROTAC, ensuring high purity of the synthesized compound. |
References
- 1. benchchem.com [benchchem.com]
- 2. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Ligation with Boc-Aminooxy-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This bioorthogonal reaction is prized for its efficiency under mild, aqueous conditions and the stability of the resulting conjugate, making it an invaluable tool in drug delivery, protein modification, and surface chemistry.[3][4][5]
The reagent, Boc-Aminooxy-PEG4-CH2CO2H , offers a versatile platform for bioconjugation. It features a Boc-protected aminooxy group for initial stability and controlled reaction, a hydrophilic PEG4 spacer to enhance solubility and reduce non-specific binding, and a terminal carboxylic acid that allows for subsequent, orthogonal conjugation to amine-containing molecules.[6][7][8]
These application notes provide a comprehensive guide to utilizing this compound, covering the necessary deprotection, ligation, and subsequent functionalization steps.
Principle of the Reaction
The overall process involves three key stages:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under acidic conditions to yield the reactive aminooxy group.[3][9]
-
Oxime Ligation: The deprotected aminooxy-PEG reagent reacts with an aldehyde or ketone-containing molecule to form a stable oxime linkage. This reaction is often catalyzed by nucleophilic agents like aniline or its derivatives to enhance the reaction rate at physiological pH.[1][10][11]
-
Carboxylic Acid Activation (Optional): The terminal carboxylic acid can be activated using carbodiimide chemistry (e.g., EDC/NHS) to form an amine-reactive NHS ester, enabling conjugation to a second molecule of interest.[1][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the steps involved in oxime ligation with aminooxy-PEG reagents. Note that specific values may require optimization for individual experimental systems.
Table 1: Boc Deprotection Conditions
| Parameter | Condition | Expected Outcome |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >95% deprotection |
| Concentration | 20-50% TFA/DCM (v/v) | Complete removal of the Boc group |
| Temperature | 0°C to Room Temperature | Efficient deprotection |
| Reaction Time | 30 - 120 minutes | Full deprotection confirmed by LC-MS |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.5 | Optimal pH is often a compromise between reaction rate and biomolecule stability.[1] |
| Temperature | 4°C - 37°C | Higher temperatures can increase reaction rate but may compromise biomolecule integrity. |
| Reactant Molar Ratio (Aminooxy:Carbonyl) | 1.1:1 to 5:1 | An excess of the aminooxy reagent can drive the reaction to completion. |
| Catalyst | Aniline or p-phenylenediamine | Recommended for reactions at neutral pH to accelerate ligation.[9][10] |
| Catalyst Concentration | 10 - 100 mM | Higher concentrations can significantly increase reaction rates.[13] |
Table 3: Oxime Bond Stability
| Condition | Half-life | Reference |
| pH 5.0 | Very Stable (> weeks) | [7] |
| pH 7.0 | Very Stable (> weeks) | [7] |
| pH 9.0 | Stable (> days) | [7] |
| Acidic (pH < 4) | Hydrolysis can occur over time | [6][14] |
Table 4: EDC/NHS Carboxylic Acid Activation
| Reagent | Molar Excess (relative to PEG-acid) | Purpose |
| EDC | 2 - 10 fold | Activates the carboxylic acid.[10] |
| NHS (or sulfo-NHS) | 2 - 5 fold | Stabilizes the activated intermediate.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual TFA.
-
The resulting deprotected product (Aminooxy-PEG4-CH2CO2H TFA salt) can be used directly in the next step or stored under inert gas at -20°C.
Caption: Boc Deprotection Workflow.
Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG reagent to a carbonyl-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG4-CH2CO2H (from Protocol 1)
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0 (for catalyzed reactions) or 0.1 M Sodium Acetate, pH 4.5-5.5 (for uncatalyzed reactions).
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or DMF).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents.
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC).
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the deprotected Aminooxy-PEG4-CH2CO2H in the same buffer to achieve a 1.1 to 5-fold molar excess over the carbonyl-containing molecule.
-
-
Ligation Reaction:
-
In a reaction vial, combine the solution of your carbonyl-containing molecule and the aminooxy-PEG solution.
-
If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Monitoring and Purification:
-
Characterization:
Caption: Oxime Ligation Workflow.
Protocol 3: Activation of the Terminal Carboxylic Acid and Conjugation to an Amine
This protocol outlines the activation of the terminal carboxylic acid on the oxime-linked PEG conjugate for reaction with a primary amine-containing molecule.
Materials:
-
Oxime-linked PEG-COOH conjugate (from Protocol 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Amine-containing molecule.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5.
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the oxime-linked PEG-COOH conjugate in Activation Buffer.
-
Add EDC (2-10 fold molar excess) and NHS or sulfo-NHS (2-5 fold molar excess) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated NHS-ester solution from the previous step to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the final bifunctional conjugate using SEC, dialysis, or RP-HPLC.
-
-
Characterization:
-
Confirm the final product by MS, SDS-PAGE (for protein conjugates), and other relevant analytical techniques.
-
Caption: EDC/NHS Coupling Pathway.
Troubleshooting
Table 5: Common Issues and Solutions in Oxime Ligation
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete Boc deprotection. | Confirm deprotection by MS. Repeat deprotection with fresh reagents. |
| Suboptimal pH. | Optimize pH; for sensitive biomolecules, a catalyzed reaction at neutral pH is preferred.[1] | |
| Inactive carbonyl group. | Confirm the presence and reactivity of the aldehyde/ketone. | |
| Low reactant concentrations. | Increase the concentration of one or both reactants. | |
| Side Product Formation | Reaction with solvent carbonyls (e.g., acetone). | Use high-purity, carbonyl-free solvents. |
| Transoximation (oxime exchange). | Use a sufficient excess of the aminooxy reagent to drive the reaction to completion.[19] | |
| Poor Solubility | The conjugate precipitates during the reaction. | Add a co-solvent (e.g., up to 20% DMF or DMSO). Use a longer PEG-chain linker if possible. |
| Difficult Purification | Co-elution of product and starting material. | Optimize the HPLC gradient. Consider alternative purification methods like ion exchange or affinity chromatography. |
Conclusion
This compound is a powerful and versatile reagent for creating well-defined bioconjugates. By following the detailed protocols for Boc deprotection, oxime ligation, and optional carboxylic acid activation, researchers can effectively synthesize complex molecular architectures for a wide range of applications in drug development and life sciences. Careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and purity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. encapsula.com [encapsula.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Nuclear Magnetic Resonance Structural Evaluation of Oxime-Linked Oligosialic Acid-Based Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Boc Deprotection of Boc-Aminooxy-PEG4-CH2CO2H
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-Aminooxy-PEG4-CH2CO2H to yield Aminooxy-PEG4-CH2CO2H. The Boc protecting group is widely used for the temporary protection of amino groups due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This procedure is a crucial step in bioconjugation and drug development, enabling the subsequent reaction of the deprotected aminooxy group.
The primary method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a suitable organic solvent, typically dichloromethane (DCM).[1][2] The reaction is generally rapid and proceeds at room temperature.[1][3]
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the Boc deprotection of this compound using trifluoroacetic acid. These values are based on established protocols for similar Boc-protected amino-PEG compounds and serve as a starting point for optimization.
| Parameter | Value | References |
| Substrate Concentration | 0.1–0.2 M in DCM | [2] |
| TFA Concentration | 20–50% (v/v) in DCM | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature (20–25 °C) | [1][2][3] |
| Reaction Time | 30 minutes – 2 hours | [1][2] |
| Monitoring Technique | TLC, LC-MS | [2][4] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the Boc deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system (for reaction monitoring and final product analysis)
-
NMR spectrometer (for final product characterization)
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v). For example, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[2]
-
LC-MS Monitoring: Withdraw a small aliquot of the reaction mixture, quench it with a suitable solvent, and analyze by LC-MS to confirm the disappearance of the starting material and the appearance of the product peak with the expected mass.
-
-
Work-up: Once the reaction is complete (typically within 1–2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
Product Precipitation and Washing:
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product as a TFA salt.
-
Triturate the solid with the cold ether, then collect the solid by filtration or centrifugation.
-
Wash the solid product multiple times with cold diethyl ether to remove any remaining impurities.[5]
-
-
Drying: Dry the final product, Aminooxy-PEG4-CH2CO2H (as a TFA salt), under vacuum.
-
Characterization: Confirm the identity and purity of the final product by:
-
Mass Spectrometry (MS): To verify the molecular weight of the deprotected compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the removal of the Boc group (disappearance of the tert-butyl proton signal around 1.4 ppm) and the presence of the characteristic PEG and aminooxy protons.[4]
-
Visualizations
Boc Deprotection Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
Logical Relationship of Key Steps
References
Application of Boc-Aminooxy-PEG4-CH2CO2H in Antibody-Drug Conjugate (ADC) Development
Application Notes
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting these two components is critical to the ADC's safety and efficacy. Boc-Aminooxy-PEG4-CH2CO2H is a heterobifunctional linker designed for the site-specific conjugation of drug payloads to antibodies. This linker utilizes stable oxime ligation chemistry and incorporates a polyethylene glycol (PEG) spacer to enhance the ADC's pharmacological properties.
The core structure of this linker features three key components:
-
Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled, sequential synthesis of a drug-linker construct. After deprotection, the reactive aminooxy group (-ONH₂) chemoselectively ligates with an aldehyde or ketone to form a highly stable oxime bond.
-
PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that improves the aqueous solubility of the ADC, which is particularly advantageous when using hydrophobic payloads.[1] This can help prevent aggregation and has been shown to prolong circulation half-life, thereby improving the pharmacokinetic (PK) profile of the conjugate.[2][3]
-
Carboxylic Acid Group (-CH2CO2H): This terminal functional group allows for the covalent attachment of a drug payload (or a cleavable trigger) through a stable amide bond, typically formed with an amine group on the drug molecule.[4]
The primary application of this compound is in the development of site-specific ADCs. The most common strategy involves the mild periodate oxidation of the carbohydrate moieties within the Fc region of an antibody. This process generates reactive aldehyde groups that serve as specific handles for conjugation with the aminooxy-functionalized drug-linker, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[5][6]
Advantages of Aminooxy-PEG4 Linkage in ADCs
The use of this compound offers several advantages over traditional ADC conjugation chemistries, such as those based on maleimide linkers:
-
Enhanced Stability: The oxime bond formed via aminooxy ligation is significantly more stable under physiological conditions compared to the thiosuccinimide bond from maleimide-thiol conjugation.[2] Maleimide-based ADCs are susceptible to a retro-Michael reaction in the presence of plasma thiols (e.g., glutathione), which can lead to premature drug release and off-target toxicity.[7][8] Oxime linkages are resistant to this thiol exchange, leading to a more stable ADC in circulation.[2]
-
Site-Specific Conjugation and Homogeneity: By targeting oxidized glycans on the antibody, this linker enables the production of a homogeneous ADC population with a consistent DAR. This is a significant improvement over non-specific lysine conjugation, which results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, potentially impacting efficacy and safety.
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer helps to mitigate the hydrophobicity of the cytotoxic payload. This can lead to reduced plasma clearance, a longer half-life, and an improved overall therapeutic index.[9]
Data Presentation
The following tables summarize representative data from various studies, illustrating the performance characteristics of ADCs with oxime and maleimide linkers.
Table 1: Comparative Stability of Oxime vs. Maleimide Linkages (Note: Data is compiled from multiple sources and represents typical trends, not a direct head-to-head comparison from a single study.)
| Linker Type | Linkage Chemistry | Stability Feature | Common Issue | Payload Release in Plasma (Illustrative) | Reference |
| Aminooxy | Oxime bond | Highly stable, resistant to thiol exchange | Requires generation of a carbonyl group on the antibody | < 5% over 7 days | [2][7] |
| Maleimide | Thiosuccinimide bond | Rapid reaction with thiols | Prone to retro-Michael reaction and thiol exchange | 30-50% over 7 days | [10][11] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs (Note: IC50 values are highly dependent on the antibody, payload, target antigen, and cell line. This table provides an illustrative comparison.)
| ADC (Antibody-Linker-Payload) | Target Antigen | Cell Line | Linker Type | IC50 (nM) | Reference |
| Anti-HER2-Oxime-MMAE | HER2 | BT-474 | Aminooxy | ~0.170 | [12] |
| Anti-CD30-Maleimide-MMAE (Brentuximab Vedotin) | CD30 | Karpas 299 | Maleimide | ~0.5 | [13] |
| Anti-Trop2-Maleimide-SN38 (Sacituzumab Govitecan) | Trop-2 | Various | Maleimide | 2-10 | [14] |
Table 3: Representative Pharmacokinetic Parameters (Note: Pharmacokinetic properties are influenced by the antibody, payload, and PEG linker length. This table illustrates general trends.)
| ADC Linker Type | PEG Length | Typical Clearance Rate | Typical Half-Life | Reference |
| Maleimide (Non-PEGylated) | N/A | Faster | Shorter | [15] |
| Aminooxy-PEG4 | 4 units | Slower | Longer | [9][16] |
| Maleimide-PEG24 | 24 units | Slowest | Longest | [9] |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Construct (Payload-PEG4-Aminooxy)
This protocol describes a three-step process: 1) Activation of the this compound linker, 2) Conjugation to an amine-containing drug (e.g., MMAE), and 3) Deprotection of the Boc group.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the Linker: a. Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. b. Add DCC (1.2 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation to Payload: a. Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF. b. Add the activated linker solution from step 1 to the payload solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by LC-MS. Upon completion, purify the Boc-protected drug-linker construct by flash chromatography.
-
Boc Deprotection: a. Dissolve the purified Boc-protected drug-linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[17] b. Cool the solution to 0°C in an ice bath. c. Add TFA to a final concentration of 20-50% (v/v).[17] d. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[18] e. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[18] f. Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene three times to remove residual TFA.[17] g. The resulting TFA salt of the aminooxy-functionalized drug-linker can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate wash) for storage.
Protocol 2: Site-Specific ADC Generation via Antibody Glycan Oxidation and Oxime Ligation
This protocol involves the generation of aldehyde groups on the antibody followed by conjugation with the deprotected drug-linker from Protocol 1.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Sodium meta-periodate (NaIO₄)
-
Propylene glycol (as a quenching agent)
-
Deprotected Aminooxy-PEG4-Payload (from Protocol 1)
-
Aniline (optional catalyst)
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: a. Exchange the antibody buffer to the Reaction Buffer (pH 5.5) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Oxidation of Antibody Glycans: a. Cool the antibody solution to 4°C in an ice bath. b. Prepare a fresh stock solution of NaIO₄ in the Reaction Buffer. c. Add the NaIO₄ solution to the antibody to a final concentration of 1-2 mM.[19] d. Incubate the reaction on ice in the dark for 30-60 minutes. e. Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate on ice for 10 minutes.[19] f. Immediately purify the oxidized antibody using a desalting column, exchanging into the Conjugation Buffer (pH 6.5-7.0).
-
Oxime Ligation: a. To the purified, oxidized antibody, add the deprotected Aminooxy-PEG4-Payload at a 20-50 fold molar excess. b. If a catalyst is used, add aniline to a final concentration of 1-10 mM to accelerate the reaction at this neutral pH.[19] c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove excess drug-linker. b. Characterize the final ADC for DAR, purity, and aggregation.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The hydrophobic payload increases the retention time on the HIC column.
-
Method: a. Use a HIC column (e.g., TSKgel Butyl-NPR). b. Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0. c. Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol. d. Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). e. Peaks corresponding to DAR 0, 2, 4, etc., will be resolved. The average DAR is calculated based on the weighted area of each peak.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
-
Method: a. Seed target antigen-positive and antigen-negative cancer cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-120 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. d. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. e. Read the absorbance at 570 nm. f. Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for an auristatin (e.g., MMAE) based ADC.
Caption: Mechanism of action for a Topoisomerase I inhibitor ADC.
References
- 1. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Carboxylic Acid Activation of Boc-Aminooxy-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of the terminal carboxylic acid on Boc-Aminooxy-PEG4-CH2CO2H. This versatile bifunctional linker is commonly utilized in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc-protected aminooxy group allows for subsequent conjugation to carbonyl-containing molecules after deprotection, while the terminal carboxylic acid can be activated to react with primary amines.[3][4]
Two of the most common and effective methods for activating the carboxylic acid moiety are treatment with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), and the use of the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] This document outlines the principles of each method, provides a comparative summary, and presents detailed experimental protocols.
Comparison of Carboxylic Acid Activation Methods
While exact yields and reaction times can vary depending on the specific amine-containing substrate and reaction conditions, the following table provides a general comparison of the EDC/NHS and HATU activation methods for this compound.
| Parameter | EDC/NHS Activation | HATU Activation |
| Reaction Principle | Forms a reactive O-acylisourea intermediate which is stabilized by NHS to form a more stable, amine-reactive NHS ester.[5] | Directly forms a highly reactive O-acylisouronium active ester, which readily reacts with amines. |
| Typical Yield | Good to Excellent (Typically 60-95%) | Excellent (Often >90%) |
| Reaction Time | Activation: 15-60 minutes; Coupling: 2-12 hours | Activation: 5-20 minutes; Coupling: 1-4 hours |
| Key Reagents | EDC, NHS (or sulfo-NHS for aqueous solubility) | HATU, non-nucleophilic base (e.g., DIPEA, TEA) |
| Optimal pH | Activation: 4.5-6.0; Coupling: 7.0-8.0 | 7.0-9.0 |
| Common Solvents | DMF, DCM, DMSO, MES buffer (for aqueous reactions) | DMF, DCM, NMP |
| Byproducts | Urea derivative (water-soluble), NHS | Tetramethylurea (water-soluble), HOAt |
| Advantages | Cost-effective, well-established, option for aqueous reactions with sulfo-NHS. | High efficiency, fast reaction rates, low rate of racemization for chiral substrates, effective for sterically hindered amines. |
| Disadvantages | Can be sensitive to hydrolysis, may require pH adjustment between activation and coupling steps, potential for side reactions. | Higher cost, moisture-sensitive. |
Experimental Protocols
EDC/NHS Mediated Activation and Amine Coupling
This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form a semi-stable NHS ester. This activated linker can then be reacted with an amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
Protocol:
-
Reagent Preparation:
-
Under an inert atmosphere (optional), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
In another separate vial, dissolve EDC·HCl (1.5 equivalents) in anhydrous DMF or DCM.
-
-
Carboxylic Acid Activation:
-
To the solution of this compound, add the NHS solution.
-
Slowly add the EDC·HCl solution to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM.
-
Add the amine solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel or by preparative HPLC to isolate the desired conjugate.
-
HATU Mediated Activation and Amine Coupling
This protocol utilizes HATU as the coupling agent, which often results in faster reaction times and higher yields, especially for challenging couplings.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Protocol:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DCM.
-
-
Activation and Coupling:
-
To the solution, add DIPEA or TEA (2-3 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM.
-
Add the amine solution to the reaction mixture.
-
Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Visualized Workflows and Mechanisms
Caption: Workflow for EDC/NHS mediated activation and coupling.
Caption: Workflow for HATU mediated activation and coupling.
Caption: Chemical activation pathways for EDC/NHS and HATU.
References
Application Notes: Oxime Ligation with Boc-Aminooxy-PEG4-CH2CO2H for Bioconjugation and Drug Development
Introduction
Boc-Aminooxy-PEG4-CH2CO2H is a versatile heterobifunctional linker that enables the covalent conjugation of molecules through a stable oxime bond. This reagent is particularly valuable in bioconjugation, drug delivery, and proteomics for the site-specific modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1] The molecule features a Boc-protected aminooxy group for reaction with aldehydes and ketones, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for subsequent functionalization.
Principle of the Reaction: Oxime Ligation
The core reaction involves the chemoselective ligation between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) on a target molecule. This reaction, known as oxime ligation, proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form a stable oxime ether linkage.[2]
The reaction is highly specific for aldehydes and ketones, minimizing side reactions with other functional groups commonly found in biological systems. While the reaction can proceed at neutral pH, it is significantly accelerated under mildly acidic conditions (pH 4.5-6.0) or in the presence of nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine).[2][3] Aniline catalysis is particularly effective at physiological pH (7.0-7.5), expanding the utility of oxime ligation in biological applications.[2] Aldehydes are generally more reactive than ketones in oxime ligation.[4]
Key Features and Applications
-
High Stability: The resulting oxime bond is significantly more stable to hydrolysis compared to other linkages like imines (Schiff bases).[5]
-
Biocompatibility: The reaction can be performed in aqueous buffers under mild conditions, making it suitable for modifying sensitive biomolecules.
-
Enhanced Solubility: The PEG4 spacer imparts hydrophilicity to the conjugate, which can improve solubility and reduce aggregation.
-
Versatility: The terminal carboxylic acid can be activated (e.g., as an NHS ester) for subsequent reaction with primary amines, allowing for the creation of trifunctional linkers.
-
Site-Specific Modification: When combined with techniques for introducing aldehyde or ketone groups into specific sites on proteins or other biomolecules, this reagent allows for precise, site-specific conjugation.[6]
-
Drug Delivery: this compound is utilized in the development of ADCs, where a cytotoxic drug can be linked to an antibody targeting a specific cancer cell.
-
PROTACs: This linker is also employed in the synthesis of PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[1]
-
Surface Modification: The aminooxy group can be used to immobilize biomolecules onto surfaces functionalized with aldehydes or ketones.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol describes the general steps for conjugating this compound to a molecule containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS) or 0.1 M Sodium Acetate, pH 5.5
-
Aniline (optional, as a catalyst)
-
Organic Co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: Acetone
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).
-
Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMF or DMSO).
-
If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).
-
-
Ligation Reaction:
-
In a reaction vial, add the solution of your carbonyl-containing molecule.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 5 equivalents is typically used to ensure complete conjugation.[2]
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[2]
-
Note: The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to maintain the stability of biomolecules.
-
Gently mix the reaction components and incubate at room temperature (20-25°C) for 2-16 hours.[2] The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the conjugate using a suitable method such as SEC for proteins or RP-HPLC for smaller molecules to remove excess reagents and byproducts.
-
Protocol 2: Two-Step Conjugation Involving Activation of the Carboxylic Acid
This protocol outlines the procedure for first reacting the aminooxy group and then activating the terminal carboxylic acid for conjugation to an amine-containing molecule.
Step 1: Oxime Ligation (as described in Protocol 1)
Step 2: Carboxylic Acid Activation and Amine Coupling
Materials:
-
Purified oxime-linked product from Step 1
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing molecule
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the purified oxime-linked product in an appropriate buffer.
-
Add NHS and EDC to the solution to activate the terminal carboxylic acid, forming an NHS ester.
-
-
Amine Coupling:
-
Add the amine-containing molecule to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic technique to remove unreacted materials.
-
Quantitative Data
The following tables provide representative data on the reaction of aminooxy-containing compounds with aldehydes and ketones. Note that specific reaction rates and yields for this compound may vary depending on the specific substrates and reaction conditions.
Table 1: Typical Reaction Conditions and Yields for Oxime Ligation
| Carbonyl Substrate | Aminooxy Reagent Excess (Equivalents) | Catalyst (Aniline) | pH | Reaction Time (h) | Typical Yield (%) |
| Aldehyde-modified Protein | 5-20 | 50-100 mM | 7.2 | 2-12 | > 90% |
| Ketone-labeled Small Molecule | 1.5-3 | 100 mM | 5.5 | 12-24 | 70-85% |
| Glycoprotein (oxidized) | 50 | 100 mM | 5.5 | 2 | > 85%[7] |
Table 2: Comparison of Aldehyde and Ketone Reactivity in Oxime Ligation
| Parameter | Aldehydes | Ketones |
| Relative Reaction Rate | Faster | Slower[4] |
| Typical Reaction Time for High Yield | 1-5 hours | 5-24 hours[4] |
| Catalyst Requirement | Recommended for neutral pH | Often necessary for reasonable rates |
Visualizations
Caption: Reaction mechanism of oxime ligation.
Caption: General experimental workflow for oxime ligation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Application Notes: Utilizing Boc-Aminooxy-PEG4-CH2CO2H for Advanced Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides to enhance their therapeutic properties or to enable their use as molecular probes is a cornerstone of modern drug development and chemical biology. Boc-Aminooxy-PEG4-CH2CO2H is a versatile bifunctional linker designed for solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. This linker introduces a terminal aminooxy group via a flexible hydrophilic tetra-polyethylene glycol (PEG4) spacer. The terminal aminooxy moiety is exceptionally useful for post-synthetic modification through oxime ligation, a highly efficient and chemoselective "click" reaction. This allows for the conjugation of the synthesized peptide to a wide array of molecules, including small molecule drugs, imaging agents, or other biomolecules that contain an aldehyde or ketone group.
The PEG4 spacer enhances the solubility of the resulting peptide conjugate in aqueous media, which can improve pharmacokinetic properties. The Boc protecting group on the aminooxy function ensures its stability throughout the peptide chain elongation, and it can be removed during the final acidolytic cleavage step. These application notes provide a comprehensive guide to the use of this compound in Boc-based SPPS.
Key Applications
-
Peptide-Drug Conjugates (PDCs): The aminooxy handle allows for the stable conjugation of cytotoxic payloads or other therapeutic agents to a targeting peptide.
-
PROTAC® Synthesis: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2][3]
-
Bioconjugation and Labeling: Peptides can be readily labeled with fluorescent probes, biotin, or other tags for use in diagnostic assays and imaging.
-
Peptide Macrocyclization: Intramolecular oxime ligation can be employed to generate cyclic peptides, which often exhibit enhanced stability and bioactivity.
-
Studying Peptide-Protein Interactions: Modified peptides can be used to probe biological systems, such as the interaction between viral proteins and host cell machinery.[4][5][6][7][8]
Experimental Protocols
The following protocols are generalized for manual Boc-SPPS. Parameters may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Immobilization of this compound onto Aminomethyl (AM) Resin
This procedure describes the coupling of the linker's carboxylic acid to a primary amine on the solid support.
-
Resin Swelling: Swell aminomethyl-polystyrene resin (or similar amine-functionalized resin) in dichloromethane (DCM) for 1-2 hours. Drain the solvent.
-
Activation and Coupling:
-
Dissolve this compound (1.5 eq. relative to resin loading) in DCM or N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.5 eq.) and a base like N,N-Diisopropylethylamine (DIEA) (3.0 eq.).
-
Allow the linker to pre-activate for 5-10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Final Wash and Drying: Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum.
-
Quantification: Determine the loading of the linker on the resin using a quantitative test such as the Kaiser test on a hydrolyzed sample or by cleaving the Boc group and quantifying the resulting free amine.
Protocol 2: Boc-SPPS Peptide Chain Elongation
This protocol outlines a typical cycle for adding a Boc-protected amino acid to the linker-functionalized resin.
-
Resin Swelling: Swell the Boc-Aminooxy-PEG4-functionalized resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 5-10% DIEA in DCM for 2 x 2 minutes.[9]
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 1-6 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This procedure simultaneously cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the Boc group on the aminooxy linker.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard high-scavenger cocktail is "Reagent K". For peptides without sensitive residues, a simpler TFA/TIS/H₂O cocktail can be used.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and centrifuge again.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Post-Cleavage Oxime Ligation
This protocol describes the conjugation of the aminooxy-functionalized peptide to an aldehyde or ketone-containing molecule.
-
Peptide Dissolution: Dissolve the purified, lyophilized aminooxy-peptide in a suitable buffer. An acetate buffer (pH 4.5-5.5) is commonly used. Co-solvents like DMSO may be required for sparingly soluble components.
-
Reagent Preparation: Prepare a stock solution of the aldehyde or ketone-containing molecule in a compatible solvent.
-
Ligation Reaction:
-
Add the aldehyde/ketone solution (1.5-2.0 eq.) to the peptide solution.
-
Aniline can be added as a catalyst to accelerate the reaction, particularly for ketones.
-
Allow the reaction to proceed at room temperature for 2-16 hours.
-
-
Monitoring and Purification: Monitor the reaction progress using HPLC-MS. Once complete, purify the final peptide conjugate using reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative parameters for the described protocols. These values are starting points and may require optimization.
Table 1: Linker Immobilization Parameters
| Parameter | Value | Unit | Notes |
| Resin Type | Aminomethyl Polystyrene | - | Other amine-resins are also suitable. |
| Linker Equiv. | 1.5 - 2.0 | molar | Relative to resin functionalization. |
| Coupling Agent | HBTU / DIC | - | |
| Base | DIEA | - | |
| Reaction Time | 2 - 4 | hours | |
| Typical Loading | 0.4 - 0.8 | mmol/g | Dependent on the starting resin. |
Table 2: Boc-SPPS Cycle Parameters
| Step | Reagent | Concentration | Duration |
| Deprotection | TFA in DCM | 50% (v/v) | 20 - 30 min |
| Neutralization | DIEA in DCM | 5 - 10% (v/v) | 2 x 2 min |
| Coupling | Boc-AA / HBTU / DIEA | 3 / 2.9 / 6 eq. | 1 - 2 hours |
Table 3: Cleavage Cocktail Compositions
| Reagent Name | Composition (v/v/v) | Use Case |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | Peptides without Trp, Met, Cys, Tyr |
| Reagent K | TFA / Thioanisole / H₂O / Phenol / EDT | Peptides with multiple sensitive residues |
Table 4: Oxime Ligation Parameters
| Parameter | Value | Unit | Notes |
| pH | 4.5 - 5.5 | - | Optimal for oxime formation. |
| Temperature | Room Temperature | °C | |
| Aldehyde/Ketone Equiv. | 1.5 - 2.0 | molar | |
| Catalyst (optional) | Aniline | 10-100 | mM |
| Reaction Time | 2 - 16 | hours | Slower for ketones. |
Visualizations
Caption: Workflow for SPPS using the Boc-Aminooxy-PEG4 linker.
Caption: Chemical scheme of post-synthesis oxime ligation.
References
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Tsg101 Control of Human Immunodeficiency Virus Type 1 Gag Trafficking and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HIV Gag mimics the Tsg101-recruiting activity of the human Hrs protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the N-terminal domain of TSG101 inhibits HIV-1 budding by blocking late domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein and Peptide Labeling using Boc-Aminooxy-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. It enables the creation of antibody-drug conjugates (ADCs), PEGylated proteins with improved pharmacokinetic profiles, and fluorescently labeled probes for diagnostic and research applications. Boc-Aminooxy-PEG4-CH2CO2H is a versatile, heterobifunctional linker that facilitates the precise covalent attachment of molecules to proteins and peptides through a stable oxime bond.
This reagent features three key components:
-
A Boc-protected aminooxy group : This functionality allows for the chemoselective reaction with aldehyde or ketone groups on a target protein or peptide. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until it is ready for conjugation, at which point it can be removed under mild acidic conditions.
-
A hydrophilic PEG4 spacer : The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can be beneficial for maintaining the stability and biological activity of the labeled protein.
-
A terminal carboxylic acid : This group provides a versatile handle for the attachment of various payloads, such as fluorophores, small molecule drugs, or other biomolecules, through standard amine coupling chemistries.
The core of this labeling technology lies in the oxime ligation , a bioorthogonal reaction between the aminooxy group and a carbonyl group (aldehyde or ketone) to form a highly stable oxime linkage.[1] This application note provides detailed protocols for the entire workflow, from introducing a carbonyl handle into the target protein to the final purification of the labeled conjugate.
Principle of the Method
The labeling strategy involves a multi-step process that ensures site-specificity and high efficiency. The overall workflow can be broken down into the following key stages:
-
Introduction of a Carbonyl Group : For proteins that do not naturally contain an aldehyde or ketone, a reactive handle must be introduced. A common method for glycoproteins is the mild oxidation of cis-diol moieties in sugar residues to generate aldehydes.
-
Deprotection of the Aminooxy Group : The Boc protecting group on the this compound reagent is removed to expose the reactive aminooxy group.
-
Oxime Ligation : The deprotected aminooxy-PEG reagent is then reacted with the aldehyde- or ketone-containing protein to form a stable oxime bond. This reaction can be accelerated by the use of catalysts such as aniline or its derivatives.
-
(Optional) Payload Conjugation : If not already attached to the linker, the desired payload can be conjugated to the carboxylic acid end of the PEG linker. This can be done before or after protein labeling, depending on the experimental design.
-
Purification and Characterization : The final labeled protein is purified from excess reagents and byproducts, and the success of the conjugation is confirmed using various analytical techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H29NO9 | [2] |
| Molecular Weight | 367.39 g/mol | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, desiccated | [2] |
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Concentration | Relative Rate Enhancement | Notes | References |
| None | - | 1x | Baseline reaction rate. | [3] |
| Aniline | 100 mM | ~19x | Standard catalyst, but has limited aqueous solubility. | [3][4] |
| m-Phenylenediamine (mPDA) | 100 mM | ~2.5x faster than aniline | More efficient than aniline at the same concentration. | [5][6] |
| m-Phenylenediamine (mPDA) | 750 mM | Up to 15x faster than aniline | Higher aqueous solubility allows for use at higher concentrations, leading to significantly faster reactions. | [4][5][6] |
| p-Phenylenediamine (pPDA) | 10 mM | Effective under acidic conditions (pH 4-7) | More efficient than aniline across a range of pH values. | [3] |
Table 3: Stability of Oxime and Other Linkages
| Linkage Type | Relative Hydrolytic Stability | Optimal pH for Formation | Notes | References |
| Imine | Low | ~4.5 | Readily hydrolyzes in aqueous conditions. | [7] |
| Hydrazone | Moderate | ~4.5 | More stable than imines, but less stable than oximes. | [7][8] |
| Oxime | High | ~4.5 (catalyzed at neutral pH) | Exceptionally stable across a wide pH range, making it ideal for in vivo applications. | [7][8][9][10][11] |
Experimental Protocols
Protocol 1: Introduction of Aldehyde Groups into Glycoproteins via Periodate Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins by the mild oxidation of sialic acid residues.
Materials:
-
Glycoprotein of interest (e.g., IgG antibody)
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Desalting column or ultrafiltration device for buffer exchange
Procedure:
-
Prepare the Glycoprotein: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM for IgG).
-
Oxidation Reaction: a. To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer. b. Add 1/10th volume of a freshly prepared 100 mM sodium periodate solution in water. c. Incubate the reaction for 30 minutes on ice, protected from light.
-
Quench the Reaction: a. Add ethylene glycol to a final concentration of 10 mM to quench the unreacted sodium periodate. b. Incubate for 10 minutes at room temperature.
-
Purification: Remove excess periodate and ethylene glycol by buffer exchange into a suitable coupling buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0) using a desalting column or an ultrafiltration device with an appropriate molecular weight cutoff (MWCO).
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Under a nitrogen or argon atmosphere, add a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting deprotected aminooxy-PEG linker (as a TFA salt) can often be used directly in the next step.
Protocol 3: Oxime Ligation for Protein Labeling
This protocol describes the conjugation of the deprotected aminooxy-PEG reagent to the aldehyde-containing protein.
Materials:
-
Aldehyde-containing protein (from Protocol 1)
-
Deprotected Aminooxy-PEG4-CH2CO2H (from Protocol 2)
-
Coupling Buffer: 100 mM phosphate buffer, pH 6.0-7.0
-
Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO)
-
Desalting column or ultrafiltration device for purification
Procedure:
-
Prepare the Reaction Mixture: a. In the coupling buffer, combine the aldehyde-containing protein with a 50-fold molar excess of the deprotected Aminooxy-PEG4-CH2CO2H. b. Add the catalyst (aniline or mPDA) to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction time may be significantly shorter when using a more efficient catalyst like mPDA.
-
Purification: Separate the labeled protein from excess reagents and byproducts using a desalting column or an ultrafiltration device.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Oxime ligation reaction scheme.
Caption: Logical flow of the experimental protocols.
References
- 1. biotium.com [biotium.com]
- 2. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugation with Boc-Aminooxy-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the successful conjugation of biomolecules using the heterobifunctional linker, Boc-Aminooxy-PEG4-CH2CO2H. This linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to primary amines and subsequently to aldehydes or ketones.
Overview of this compound
This compound is a versatile crosslinking reagent featuring three key components:
-
A tert-butyloxycarbonyl (Boc) protected aminooxy group : This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone-containing molecule after deprotection.
-
A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, potentially reducing aggregation and immunogenicity.
-
A terminal carboxylic acid : This group is used for the initial conjugation to a primary amine-containing molecule (e.g., on a protein, peptide, or other biomolecule) through the formation of a stable amide bond.
The conjugation process is a two-stage procedure involving:
-
Amide Bond Formation : The carboxylic acid of the linker is coupled to a primary amine on the target molecule.
-
Boc Deprotection and Oxime Ligation : The Boc protecting group is removed from the aminooxy group, which is then reacted with an aldehyde or ketone to form a stable oxime linkage.
Experimental Protocols
Amide Coupling of this compound to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule using common coupling agents.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, but recommended for EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or MES buffer (pH 5.5-6.0) for EDC coupling.
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Reagent Preparation :
-
Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
Prepare fresh solutions of the coupling agent (EDC or HATU) and, if using, NHS/HOBt and the base (DIPEA/TEA) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid (if using EDC) :
-
To the dissolved this compound, add 1.1 equivalents of EDC and 1.1 equivalents of NHS.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Amide Coupling Reaction :
-
For EDC/NHS coupling : Add the activated linker solution to the solution of the amine-containing molecule. A molar excess of the linker (typically 5-20 fold) is recommended.
-
For HATU coupling : To the dissolved this compound, add 1.1 equivalents of HATU and 2 equivalents of DIPEA. After 1-2 minutes, add this mixture to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching :
-
Quench the reaction by adding a small amount of hydroxylamine or Tris buffer to consume any unreacted linker.
-
-
Purification :
-
Purify the conjugate using SEC to remove excess linker and byproducts or RP-HPLC for smaller molecules.
-
Monitor the purification by UV absorbance at 280 nm (for proteins) and/or by mass spectrometry.
-
Data Presentation: Amide Coupling Conditions
| Parameter | Condition 1: EDC/NHS | Condition 2: HATU/DIPEA |
| Coupling Agents | EDC (1.1 eq), NHS (1.1 eq) | HATU (1.1 eq), DIPEA (2 eq) |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |
| pH | 5.5 - 7.4 | 7.0 - 8.5 |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | 1-4 hours at RT |
| Molar Excess of Linker | 5-20 fold | 5-20 fold |
Boc Deprotection and Oxime Ligation
This two-step protocol first describes the removal of the Boc protecting group, followed by the oxime ligation to an aldehyde or ketone.
2.2.1. Boc Deprotection
Materials:
-
Boc-protected conjugate from section 2.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
Protocol:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cations, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum. The deprotected aminooxy-conjugate is now ready for oxime ligation.
2.2.2. Oxime Ligation
Materials:
-
Deprotected aminooxy-conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0. For molecules that are stable at lower pH, an acetate buffer (pH 4.5-5.5) can be used for a faster uncatalyzed reaction.
-
Catalyst (optional but recommended for neutral pH): Aniline or p-phenylenediamine. Prepare a 1 M stock solution in DMF or DMSO.
Protocol:
-
Reagent Preparation :
-
Dissolve the deprotected aminooxy-conjugate in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
-
Ligation Reaction :
-
Combine the aminooxy-conjugate and the carbonyl-containing molecule. A slight molar excess (1.5 to 5 equivalents) of one reactant is often used to drive the reaction to completion.
-
If reacting at neutral pH, add the catalyst to a final concentration of 10-100 mM. p-Phenylenediamine is a more efficient catalyst than aniline at neutral pH.[1][2]
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification :
-
Purify the final oxime-linked conjugate using an appropriate chromatography method (SEC or RP-HPLC).
-
Data Presentation: Oxime Ligation Catalyst Comparison at Neutral pH
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Recommended Concentration | Notes |
| None | 1x | N/A | Reaction is very slow at neutral pH. |
| Aniline | ~19-fold slower than p-PDA | 10-100 mM | A commonly used catalyst, but less efficient than phenylenediamines at neutral pH.[1] |
| p-Phenylenediamine | ~120-fold | 2-10 mM | Highly effective at neutral pH, even at low concentrations, leading to significantly faster reaction rates.[1][2] |
| m-Phenylenediamine | More efficient than aniline | High concentrations can lead to stable Schiff base formation, potentially inhibiting the reaction. |
Visualization of Workflows
Overall Conjugation Workflow
Caption: Overall experimental workflow for conjugation.
Oxime Ligation Reaction and Catalysis
Caption: Mechanism of oxime ligation with catalysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Amide Coupling Yield | Inactive coupling agents. | Use fresh, anhydrous solvents and freshly prepared coupling agent solutions. |
| Suboptimal pH for EDC coupling. | Ensure the reaction pH is between 5.5 and 6.0 for EDC-mediated coupling. | |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 50% and/or extend the reaction time. Monitor by LC-MS. |
| Low Oxime Ligation Yield | Suboptimal pH. | If the biomolecule is stable, perform the reaction at pH 4.5-5.5. |
| Slow reaction at neutral pH. | Add a catalyst. Use p-phenylenediamine (2-10 mM) for a significant rate increase at neutral pH.[1][2] | |
| Inactive carbonyl group. | Confirm the presence and reactivity of the aldehyde or ketone on the starting molecule. | |
| Poor Solubility of Conjugate | Hydrophobicity of the conjugated molecule. | The inherent PEG4 spacer improves solubility, but if issues persist, consider using a co-solvent like DMSO or DMF (up to 20%). |
| Side Product Formation | Reaction of aminooxy group with buffer components. | Use high-purity, aldehyde-free solvents and buffers. |
Characterization of Conjugates
-
HPLC : RP-HPLC is suitable for analyzing and purifying peptide and small molecule conjugates. SEC is ideal for purifying protein conjugates and assessing aggregation. The dispersity of the PEG linker can lead to peak broadening in RP-HPLC.[3]
-
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final conjugate. This confirms the successful ligation of both molecules to the PEG linker.
-
SDS-PAGE : For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after conjugation.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound for a wide range of bioconjugation applications.
References
- 1. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for oxime bond formation with Boc-Aminooxy-PEG4-CH2CO2H
Welcome to the technical support center for Boc-Aminooxy-PEG4-CH2CO2H. This guide provides troubleshooting advice and frequently asked questions to help you optimize your oxime ligation reactions for successful bioconjugation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the oxime bond formation.
Issue 1: Low or No Product Formation
If you are observing low yields or a complete absence of your desired product, consider the following factors:
-
pH of the Reaction Buffer: The formation of the oxime bond is highly pH-dependent. The optimal pH range is typically between 4.0 and 5.5. A pH outside of this range can significantly slow down or even prevent the reaction.
-
Catalyst Concentration: While the reaction can proceed without a catalyst, the use of aniline or aniline derivatives can significantly increase the reaction rate. The optimal concentration of the catalyst is crucial, as high concentrations can lead to side reactions.
-
Reaction Time and Temperature: Oxime ligations are generally slow reactions. Ensure you are allowing sufficient time for the reaction to proceed to completion. Depending on the specific reactants, this could range from a few hours to overnight. Gentle heating (30-37 °C) can sometimes improve the reaction rate, but should be used with caution to avoid degradation of sensitive molecules.
-
Reagent Quality: Verify the purity and integrity of your this compound and the corresponding aldehyde or ketone-containing molecule. Degradation of starting materials is a common cause of reaction failure.
Issue 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
The presence of unexpected peaks in your analytical data can indicate side reactions or impurities.
-
Side Reactions: At neutral or basic pH, the aminooxy group can be prone to oxidation. Ensure your buffers are de-gassed and consider adding a radical scavenger if you suspect oxidation.
-
Hydrolysis of the Oxime Bond: The oxime bond is generally stable, but can be susceptible to hydrolysis at very low pH (< 2) or in the presence of certain nucleophiles. Analyze your purification and storage conditions to ensure they are not contributing to product degradation.
-
Impure Starting Materials: Impurities in your starting materials will carry through the reaction and appear in your analysis. Re-purify your starting materials if necessary.
Issue 3: Difficulty in Removing the Boc Protecting Group
The Boc (tert-butyloxycarbonyl) group is a common protecting group for the aminooxy functionality.
-
Deprotection Conditions: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). A solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) is often used.
-
Incomplete Deprotection: If you are observing incomplete deprotection, you can try increasing the reaction time or the concentration of TFA. However, be mindful that harsh acidic conditions can potentially cleave other acid-labile groups in your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime bond formation?
The optimal pH for oxime ligation is typically in the range of 4.0 to 5.5. This is a compromise between the need for acid catalysis to activate the carbonyl group and the need to have a sufficient concentration of the nucleophilic free aminooxy group.
Q2: Do I need to use a catalyst?
While the reaction can proceed without a catalyst, the use of a nucleophilic catalyst like aniline or its derivatives can significantly accelerate the reaction rate. The recommended concentration is typically in the range of 10-100 mM.
Q3: What solvents are compatible with this reaction?
Aqueous buffers are most commonly used for bioconjugation reactions. However, the addition of organic co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or TLC. By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.7).
-
Add a solution of this compound (typically 1.1 to 1.5 equivalents).
-
If using a catalyst, add a stock solution of aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature or 37 °C for 4-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the product using an appropriate chromatographic technique (e.g., reverse-phase HPLC).
Protocol 2: Boc Deprotection
-
Lyophilize the Boc-protected product to remove any water.
-
Dissolve the dried product in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The deprotected product can then be purified by HPLC.
Data Presentation
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.5 | Optimal rate is typically observed around pH 4.7. |
| Catalyst (Aniline) | 10 - 100 mM | Higher concentrations may not lead to a further increase in rate. |
| Temperature | Room Temperature - 37 °C | Higher temperatures can increase the rate but may affect protein stability. |
| Reaction Time | 4 - 24 hours | Dependent on the specific reactants and conditions. |
| Equivalents of Aminooxy Reagent | 1.1 - 1.5 | A slight excess of the aminooxy reagent can drive the reaction to completion. |
Visualizations
Caption: Workflow for oxime bond formation.
Common side reactions during Boc-Aminooxy-PEG4-CH2CO2H conjugation and how to avoid them
Technical Support Center: Boc-Aminooxy-PEG4-CH2CO2H Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments. The process typically involves three key stages: 1) Amide bond formation to link the PEG molecule, 2) Boc deprotection to unmask the aminooxy group, and 3) Oxime ligation to the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Amide Bond Formation (Carboxylic Acid Activation)
The first step in the workflow is typically the conjugation of the terminal carboxylic acid of the PEG linker to a primary amine (e.g., lysine residue) on a protein or peptide. This requires activation, commonly with EDC and NHS.
Q1: My final conjugate is a heterogeneous mixture, or my protein has lost activity after coupling with the PEG linker. What is the likely cause?
A: This issue often stems from non-selective acylation. While N-hydroxysuccinimide (NHS) esters are designed to target primary amines, side reactions can occur, especially with a high molar excess of the activated PEG linker[1][2]. Other nucleophilic amino acid residues can be acylated, leading to a heterogeneous product and potential loss of biological activity if key residues are modified.
-
Hydroxyl-containing residues: Serine, Threonine, and Tyrosine can undergo O-acylation[2][3].
-
Other nucleophiles: Cysteine (sulfhydryl group) and Arginine (guanidinium group) have also been reported to react with NHS esters under certain conditions[3].
How to Avoid It:
-
Optimize Molar Ratio: Use the lowest effective molar excess of the activated PEG linker. A typical starting point is a 5- to 20-fold molar excess of the NHS ester over the protein[4].
-
Control pH: Perform the reaction at a pH of 7.2-8.5. This range favors the deprotonated, nucleophilic state of primary amines while minimizing the reactivity of other residues and reducing the rate of NHS-ester hydrolysis[].
-
Reaction Time: Limit the reaction time to 1-2 hours at room temperature to reduce the chance of side reactions[4].
-
Post-reaction Treatment: If O-acylation is suspected, the resulting ester bonds can be selectively hydrolyzed. One method involves incubating the sample in a boiling water bath, which cleaves the acetyl-ester bonds while leaving the stable amide bonds intact[1][2].
Q2: The efficiency of my amide coupling reaction is very low. Why is this happening?
A: Low coupling efficiency is often due to the hydrolysis of the activated NHS ester, which competes with the desired aminolysis reaction[].
Causes and Solutions:
-
Presence of Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles will compete with your target molecule. Always use amine-free buffers such as PBS or HEPES.
-
Hydrolysis of NHS Ester: NHS esters have a limited half-life in aqueous solutions (hours at neutral pH)[]. Prepare the activated PEG linker immediately before use. Avoid repeated freeze-thaw cycles of stock solutions[].
-
Sub-optimal pH: If the pH is too low (<7), the primary amines on your target molecule will be protonated and non-nucleophilic, significantly slowing the reaction[3].
Section 2: Boc Deprotection
To enable oxime ligation, the Boc protecting group must be removed from the aminooxy moiety. This is an acid-catalyzed step that can generate a reactive carbocation.
Q3: After Boc deprotection with TFA, my product's mass has increased by 56 Da (or multiples of 56). What is this modification?
A: This mass addition corresponds to tert-butylation, the most common side reaction during Boc deprotection[6]. The acid-mediated cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺)[7][8]. This cation can then alkylate nucleophilic residues on your molecule.
-
Highly Susceptible Residues: Tryptophan (indole ring), Methionine (thioether), and Tyrosine (phenolic ring) are particularly prone to tert-butylation[6].
How to Avoid It: The key is to use "scavengers" in your deprotection cocktail. These molecules react with and neutralize the tert-butyl cation before it can modify your product[6][7].
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIPS) / Triethylsilane (TES) | General carbocations, highly effective for Trp and Met[6] | 2.5% - 5% (v/v) |
| Thioanisole | Methionine (Met)[6] | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp)[6] | 2.5% (v/v) |
| Water | General carbocations[6] | 2.5% - 5% (v/v) |
A common and effective scavenger cocktail is a mixture of TFA/TIPS/H₂O (e.g., 95:2.5:2.5 v/v/v).[6]
Q4: The Boc deprotection seems incomplete. How can I drive the reaction to completion?
A: Incomplete deprotection can result from insufficient acid strength or concentration for your specific substrate[6].
Troubleshooting Steps:
-
Increase Reaction Time: Extend the incubation time (e.g., from 30 minutes to 1-2 hours) at room temperature.
-
Increase TFA Concentration: Ensure you are using a high concentration of TFA, typically 95% in the final deprotection mixture.
-
Temperature: While most deprotections proceed at room temperature, gentle warming can sometimes help, but this should be done cautiously with sensitive biomolecules.
Section 3: Oxime Ligation
The final step is the reaction between the newly exposed aminooxy group and an aldehyde or ketone on your second target molecule to form a stable oxime bond.
Q5: My oxime ligation reaction is very slow or shows low yield, even after several hours.
A: The rate of oxime ligation is highly pH-dependent and can be slow at neutral pH without a catalyst[4][9].
How to Improve Efficiency:
-
Use a Catalyst: Aniline and its derivatives (e.g., p-phenylenediamine) are effective nucleophilic catalysts that significantly accelerate oxime formation at neutral or near-neutral pH[10][11]. A typical concentration is 10-100 mM.
-
Optimize pH: While the reaction is fastest at acidic pH (~4.5), this may not be suitable for all biomolecules. Using a catalyst allows the reaction to proceed efficiently at pH 6.0-7.0[9].
-
Reactant Purity: Ensure your aldehyde or ketone-containing molecule is pure and has not been oxidized or degraded. Also, be aware that the free aminooxy group is highly reactive and can be quenched by acetone, a common laboratory solvent[10][12].
Experimental Protocols
Protocol 1: Two-Step Amide Coupling via EDC/NHS Activation
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same anhydrous solvent at a concentration of ~100 mM.
-
Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Activation of PEG Linker:
-
In a microfuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated NHS-ester solution to your protein solution. Use a 5- to 20-fold molar excess of the activated linker relative to the protein[4].
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding an amine-containing buffer like Tris to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the resulting Boc-protected conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted PEG linker and byproducts.
-
Protocol 2: Boc Deprotection with a Scavenger Cocktail
-
Prepare Deprotection Reagent:
-
In a chemical fume hood, prepare the deprotection cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water (v/v/v)[6].
-
-
Deprotection Reaction:
-
If the purified conjugate from Protocol 1 is lyophilized, reconstitute it directly in the deprotection reagent. If it is in a buffer, lyophilize it first to remove water and buffer salts.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of TFA:
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
To ensure complete removal, you can co-evaporate by adding a solvent like dichloromethane and repeating the evaporation step.
-
-
Purification:
-
Immediately purify the deprotected conjugate using HPLC or SEC to remove scavengers and cleavage byproducts. The product is now ready for oxime ligation.
-
Visualizations
References
- 1. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Improving the solubility of Boc-Aminooxy-PEG4-CH2CO2H conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Boc-Aminooxy-PEG4-CH2CO2H and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main solubility characteristics?
A1: this compound is a heterobifunctional crosslinker containing a Boc-protected aminooxy group, a four-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG4 spacer is included in the molecule's design specifically to enhance solubility in aqueous media.[1] Generally, this compound is soluble in water and most common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q2: I'm observing poor solubility of my this compound conjugate. What are the potential causes?
A2: Several factors can contribute to the poor solubility of your conjugate:
-
Properties of the Conjugated Molecule: The inherent hydrophobicity of the molecule you have conjugated to the PEG linker is a primary determinant of the overall solubility of the conjugate.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is hydrophobic and can significantly reduce the aqueous solubility of the molecule.[2]
-
pH of the Solution: The terminal carboxylic acid group's charge state is pH-dependent. At low pH, the carboxylic acid will be protonated and neutral, which can decrease aqueous solubility.[3]
-
Aggregation: PEGylated compounds, especially at high concentrations, can sometimes form aggregates, leading to apparent insolubility.
-
Solid-State Properties: The crystallinity of the conjugate can impact its solubility, with amorphous forms generally being more soluble than highly crystalline forms.[2]
Q3: How does the PEG4 linker in this compound contribute to solubility?
A3: The polyethylene glycol (PEG) chain is hydrophilic and increases the hydrodynamic volume of the conjugate.[4] This enhanced hydrophilicity helps to overcome the poor solubility of many hydrophobic drug molecules.[4] The PEG chain can also help to prevent aggregation of the conjugated molecule.[]
Q4: Can I expect the solubility to change after deprotection of the Boc group?
A4: Yes. Removal of the hydrophobic Boc group to reveal the more polar free aminooxy group will likely increase the aqueous solubility of your conjugate, particularly at physiological pH.[2]
Troubleshooting Guide
This guide provides systematic steps to address solubility issues with this compound conjugates.
Initial Dissolution Challenges
If you are having trouble dissolving the this compound conjugate initially, consider the following:
-
Solvent Choice: While the PEG linker enhances water solubility, highly hydrophobic conjugates may require the use of organic co-solvents. Refer to the table below for general solvent compatibility.
-
Gentle Heating: The dissolution of PEG-containing compounds can be slow. Gentle warming (e.g., to 30-40 °C) can often aid in dissolution.[6]
-
Sonication: Using a sonication bath can help to break up solid particles and accelerate dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Precipitation During or After Dissolution
If the conjugate precipitates out of solution, consider these factors:
-
pH Adjustment: For conjugates with the terminal carboxylic acid, increasing the pH of aqueous solutions to above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, forming a more soluble carboxylate salt.[3] A buffer system should be used to maintain the desired pH.
-
Concentration: You may be exceeding the solubility limit of your conjugate in the chosen solvent system. Try preparing a more dilute solution.
-
Co-solvents: For aqueous solutions, adding a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol can improve the solubility of hydrophobic conjugates. It is recommended to start with a low percentage (e.g., 1-5%) and gradually increase if necessary, keeping in mind the compatibility of the co-solvent with downstream applications.
Data Presentation
Table 1: Solubility of this compound and General Recommendations for its Conjugates
| Solvent | Reported Solubility of this compound | General Recommendations for Conjugates |
| Water / Aqueous Buffers | Good solubility | This is the preferred solvent for many biological applications. For conjugates with poor aqueous solubility, consider pH adjustment (for the carboxylic acid) or the use of co-solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good initial solvent for preparing high-concentration stock solutions. Can be used as a co-solvent in aqueous buffers. |
| Dichloromethane (DCM) | Soluble | Useful for dissolution and reactions in an organic phase. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving the linker and its conjugates. |
| Tetrahydrofuran (THF) | Soluble | A less polar organic solvent that can be used for certain applications. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
-
Initial Solvent Selection: Based on the properties of your conjugated molecule and the intended application, select a primary solvent (e.g., water, DMSO, or an appropriate buffer).
-
Preparation: Weigh the desired amount of the conjugate in a suitable vial.
-
Solvent Addition: Add a small amount of the chosen solvent to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is fully dispersed. If the conjugate does not dissolve, gentle warming (30-40 °C) may be applied.
-
Dilution: Once dissolved, dilute the solution to the final desired concentration with the same solvent. For aqueous preparations from an organic stock, add the stock solution to the aqueous buffer dropwise while stirring to avoid precipitation.
Protocol 2: pH Adjustment to Improve Aqueous Solubility
-
Initial Suspension: Suspend the conjugate in deionized water or a low-ionic-strength buffer.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.
-
Base Titration: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
Dissolution Point: Continue adding the base until the conjugate fully dissolves. Note the pH at which dissolution occurs.
-
Final pH Adjustment: Adjust the pH to the desired level for your experiment using a suitable buffer system. Ensure the final pH is one at which the conjugate remains soluble.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing conjugate solubility.
References
- 1. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
Stability issues with the oxime linkage from Boc-Aminooxy-PEG4-CH2CO2H
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of oxime linkages formed using Boc-Aminooxy-PEG4-CH2CO2H. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is an oxime linkage and why is it used in bioconjugation?
An oxime linkage is a covalent bond (C=N-O) formed from the reaction of an aminooxy group (from a deprotected this compound, for instance) and a carbonyl group (an aldehyde or a ketone).[1][2] This ligation chemistry is widely used in bioconjugation due to its high chemoselectivity, meaning it reacts specifically with the target functional groups under mild, biocompatible conditions, often in aqueous environments.[3] The resulting oxime bond is notably stable, especially when compared to other imine-based linkages like hydrazones.[4][5]
Q2: How does the stability of an oxime linkage compare to a hydrazone linkage?
Oxime linkages are significantly more stable than hydrazone linkages, particularly against hydrolysis in aqueous solutions at physiological pH.[5][6] Studies have shown that oximes can be 100 to 1000 times more resistant to hydrolysis than their corresponding hydrazone analogs.[5][6] The greater stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in acid-catalyzed hydrolysis.[7][8] This makes oximes the preferred choice for applications requiring long-term stability.[6][8]
Q3: What are the primary factors that influence the stability of the oxime linkage?
The stability of an oxime bond is influenced by several intrinsic and extrinsic factors:
-
pH: Hydrolysis of the oxime bond is catalyzed by acid.[6][8] While the bond formation is often optimal around pH 4.5, the linkage itself is generally most stable in acidic solutions between pH 2 and 3.[7][9] It is relatively stable at neutral pH but can be susceptible to cleavage under harsh acidic or basic conditions.
-
Structure of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes due to steric and electronic factors.[5][7]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis, especially under non-optimal pH conditions.[7]
-
Presence of Catalysts: While catalysts like aniline are used to speed up the formation of the oxime bond, the stability of the formed bond is generally independent of these catalysts.[4][10] However, other reagents can actively cleave the bond.
Troubleshooting Guide
This section addresses common stability and formation issues encountered during experiments involving oxime linkages.
Problem 1: My oxime-linked conjugate is degrading or cleaving unexpectedly.
| Potential Cause | Suggested Solution |
| Acidic Conditions: The storage or reaction buffer is too acidic (e.g., pH < 2) or contains acidic contaminants, leading to acid-catalyzed hydrolysis.[6] | Verify the pH of all buffers and solutions. For long-term storage, ensure the pH is within a stable range (typically neutral unless specific pH-lability is desired). Consider storing at a pH between 2 and 3 for maximum stability if compatible with your molecule.[9] |
| Reagent-Induced Cleavage: The conjugate is exposed to reagents known to cleave oximes, such as strong inorganic acids, bisulfite, or certain oxidizing/reducing agents.[1][11][12] | Review all downstream experimental steps. Avoid reagents that can induce cleavage. If reduction is needed for other parts of the molecule, be aware that hydride reagents can reduce the oxime to an amine.[1] |
| Elevated Temperature: The conjugate is being stored or used at high temperatures, accelerating hydrolysis.[7] | Store the conjugate at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. |
Problem 2: The yield of my oxime ligation reaction is low.
| Potential Cause | Suggested Solution |
| Suboptimal pH for Formation: The reaction pH is not optimal for oxime formation. The ideal pH for the reaction is typically around 4.5 to facilitate the dehydration step.[7] | Adjust the reaction buffer to a mildly acidic pH (4.5-5.5). If your biomolecule is sensitive to low pH, consider using a nucleophilic catalyst. |
| Slow Reaction Kinetics at Neutral pH: The uncatalyzed reaction is slow at neutral pH (6.5-7.5).[4] | Add a nucleophilic catalyst like aniline or its derivatives (e.g., p-phenylenediamine) to the reaction mixture at a final concentration of 10-100 mM to significantly accelerate the reaction rate at neutral pH.[13][14] |
| Incomplete Deprotection of Boc-Aminooxy Reagent: The Boc protecting group on your this compound was not fully removed prior to the ligation step. | Ensure complete deprotection of the Boc group using standard acidic conditions (e.g., TFA) and confirm removal by analytical methods before proceeding with the ligation. |
| Poor Solubility: One or both of the reactants are not fully soluble in the reaction buffer, limiting their availability. | Add a water-miscible organic co-solvent like DMF or DMSO (up to 20%) to improve solubility.[13] The PEG4 spacer in the reagent is designed to enhance aqueous solubility, but this may still be an issue depending on the conjugation partner.[15] |
Problem 3: I am observing side products or unexpected modifications.
| Potential Cause | Suggested Solution |
| Transoximation: An exchange reaction is occurring, where the oxime bond is cleaved by other carbonyl-containing molecules present in the solution (e.g., acetone from a quenching step).[13] | Use high-purity, aldehyde-free solvents and buffers. If a reaction needs to be quenched, ensure the quenching agent is appropriate and that the product is purified promptly. |
| Reaction with Buffer Components: Some buffer components may contain reactive carbonyl groups. | Use buffers that are known to be free of such contaminants (e.g., phosphate or HEPES buffers). |
Quantitative Data on Linkage Stability
The hydrolytic stability of an oxime is significantly greater than that of analogous hydrazones. The table below summarizes the relative rates of hydrolysis for different C=N linkages.
| Linkage Type | Conjugate Example | Relative First-Order Rate Constant (k_rel) for Hydrolysis at pD 7.0 |
| Methylhydrazone | tBu-CH=N-NHMe | ~600 |
| Acetylhydrazone | tBu-CH=N-NHAc | ~300 |
| Semicarbazone | tBu-CH=N-NHC(O)NH2 | ~160 |
| Oxime | tBu-CH=N-OH | 1 |
| (Data adapted from studies by Kalia and Raines, demonstrating the superior stability of the oxime linkage.)[6][8] |
Visual Guides and Workflows
Oxime Formation and Hydrolysis Pathway
The diagram below illustrates the reversible, acid-catalyzed mechanism for oxime formation and its subsequent hydrolysis.
Caption: Reversible pathway of oxime formation and acid-catalyzed hydrolysis.
Troubleshooting Flowchart for Oxime Linkage Instability
Use this flowchart to diagnose potential causes of conjugate degradation.
Caption: A logical workflow to troubleshoot oxime conjugate instability.
Experimental Protocols
Protocol 1: General Oxime Ligation
This protocol describes a general method for conjugating an aldehyde- or ketone-containing molecule to a deprotected aminooxy-PEG reagent.
Materials:
-
Aldehyde- or ketone-containing molecule
-
Deprotected Aminooxy-PEG4-CH2CO2H (or its activated ester form)
-
Reaction Buffer: Sodium acetate buffer (100 mM, pH 4.5) OR Phosphate-buffered saline (PBS, pH 7.4)
-
Aniline (for catalyzed reaction at neutral pH)
-
Organic Co-solvent (optional): Anhydrous DMF or DMSO
-
LC-MS system for monitoring
Procedure:
-
Reagent Preparation:
-
Dissolve the carbonyl-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mM.[13]
-
Dissolve the aminooxy-PEG reagent to a concentration providing 1.5 to 5 equivalents relative to the carbonyl molecule.
-
If using PBS (pH 7.4), prepare a 1 M stock solution of aniline catalyst in DMF.[13]
-
-
Ligation Reaction (Choose A or B):
-
(A) Uncatalyzed Reaction (pH 4.5): In a reaction vial, combine the carbonyl-molecule solution with the aminooxy-PEG solution. If solubility is an issue, up to 10% (v/v) DMF or DMSO can be added.
-
(B) Catalyzed Reaction (pH 7.4): In a reaction vial, combine the carbonyl-molecule solution with the aminooxy-PEG solution. Add the aniline catalyst stock solution to achieve a final concentration of 10-100 mM.[14]
-
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-16 hours. For some substrates, the reaction can be accelerated at 37°C or even 75°C for very rapid ligations (minutes), though stability of the reactants must be considered.[13][16]
-
Monitoring and Purification:
-
Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to confirm product formation.
-
Once complete, the conjugate can be purified using standard techniques such as RP-HPLC or size-exclusion chromatography (SEC).
-
Protocol 2: Oxime Linkage Stability Assay
This protocol provides a framework for testing the hydrolytic stability of a purified oxime-linked conjugate at different pH values.
Materials:
-
Purified oxime-linked conjugate
-
A series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9)
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
Procedure:
-
Sample Preparation: Prepare stock solutions of the purified conjugate in a neutral, low-ionic-strength buffer or water.
-
Incubation:
-
Aliquot the conjugate stock solution into separate vials containing the different pH buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.
-
Immediately analyze the aliquot by RP-HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point for each pH condition.
-
Plot the percentage of remaining intact conjugate versus time for each pH.
-
From this data, the half-life (t½) of the conjugate at each pH can be calculated to determine its stability profile.[6]
-
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Oxidative cleavage of oximes with silica-gel-supported chromic acid in nonaqueous media - Lookchem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the deprotection of the Boc group in Boc-Aminooxy-PEG4-CH2CO2H
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Aminooxy-PEG4-CH2CO2H.
Troubleshooting Guide
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue when working with PEGylated compounds and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain can create steric hindrance, impeding the approach of the acid to the Boc-protected aminooxy group, which slows down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]
-
Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your this compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often linked to the reaction conditions and the stability of the substrate.
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can alkylate nucleophilic sites within your molecule.
-
Acid-Labile Functional Groups: If your molecule contains other functional groups sensitive to acid, such as certain esters, they may be cleaved under the deprotection conditions.[1] One researcher noted that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also led to a 10-20% loss of their ester bonds.[1][2]
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.
-
Milder Acidic Conditions: If you suspect cleavage of other acid-labile groups, consider using milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time.
3. How can I effectively purify the deprotected Aminooxy-PEG4-CH2CO2H?
Purification can be challenging due to the properties of the PEG linker.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.[1][3]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1][3] This should be performed carefully to avoid the hydrolysis of any base-labile groups.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The deprotection of the Boc group occurs via acid-catalyzed hydrolysis of the carbamate. The acid protonates the carbamate, leading to the cleavage of the C-O bond, which forms a stable t-butyl cation and a carbamic acid. The carbamic acid then decomposes into the free aminooxy group and carbon dioxide.
Q2: What are the standard reaction conditions for the deprotection of this compound?
A2: While optimal conditions should be determined empirically, typical starting points include treating the compound with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to 2 hours at room temperature.[4][5] An alternative is using 4M hydrogen chloride (HCl) in 1,4-dioxane.[6]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By comparing the spot or peak of the starting material with the newly formed product, you can determine when the reaction is complete.
Q4: Is the carboxylic acid group on this compound stable to the acidic deprotection conditions?
A4: Generally, carboxylic acids are stable to the acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane.
Q5: Can I use the deprotected Aminooxy-PEG4-CH2CO2H directly in the next reaction step?
A5: Often, the resulting TFA or HCl salt of the deprotected aminooxy compound can be used directly in the subsequent step without further purification, especially after the removal of excess acid by co-evaporation.[1][3] However, if the presence of the salt interferes with the next reaction, neutralization and/or further purification will be necessary.
Data Presentation
Table 1: Representative Reaction Conditions for Boc Deprotection of Amino-PEG Linkers
| Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity (%) |
| TFA | 20-50% | DCM | Room Temp | 30-120 | >95% |
| HCl | 4M | 1,4-Dioxane | Room Temp | 30-120 | >95% |
Note: This table provides an overview of common reagents, solvents, and reaction parameters for the removal of the Boc protecting group from amino-PEG linkers, with typical purities. Optimal conditions for this compound may vary and should be determined experimentally.
Experimental Protocols
Detailed Methodology for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate is sensitive to the generated t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporation: Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected aminooxy compound can often be used directly in the next step.[1]
-
Neutralization (Optional): To obtain the free aminooxy compound, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free aminooxy product.[1]
-
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Aminooxy-PEG4-CH2CO2H Reaction Products
Welcome to the technical support center for the purification of Boc-Aminooxy-PEG4-CH2CO2H and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule containing a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][4] The PEG spacer enhances the solubility and biocompatibility of the resulting PROTAC molecule.[5]
Q2: What are the primary methods for purifying this compound reaction products?
A2: The most common and effective method for purifying this compound and its conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] This technique separates molecules based on their hydrophobicity. Other methods, such as liquid-liquid extraction and silica gel chromatography, can be used for initial cleanup or for specific applications.
Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound derivatives?
A3: Potential impurities can include unreacted starting materials, byproducts from incomplete reactions (e.g., molecules with different PEG chain lengths), and degradation products. If the Boc-protecting group is removed, you may also have a mixture of the protected and deprotected forms.[7] It is also important to consider that PEG reagents themselves can contain a distribution of oligomer lengths, which can lead to a heterogeneous product mixture.
Q4: How does the Boc protecting group affect the purification process?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy functionality. It is relatively non-polar and increases the hydrophobicity of the molecule, leading to longer retention times in RP-HPLC. The presence or absence of the Boc group is a key factor in the separation of starting materials from products and in monitoring the deprotection step.[5][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
RP-HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions: The aminooxy or carboxylic acid groups may be interacting with residual silanols on the silica-based column. - Polydispersity: The PEG chain may have slight variations in length. - Column overload: Injecting too much sample can lead to poor peak shape. | - Mobile phase modifier: Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases to suppress silanol interactions. - Column choice: Use a high-purity, end-capped C18 or C8 column. - Reduce sample load: Decrease the amount of sample injected onto the column. |
| Poor Separation of Product and Impurities | - Inappropriate gradient: The gradient may be too steep or not shallow enough to resolve closely eluting compounds. - Incorrect mobile phase: The organic solvent (typically acetonitrile) may not be providing optimal selectivity. - Wrong column chemistry: A C18 column may not be the best choice for your specific separation. | - Optimize gradient: Try a shallower gradient over a longer run time.[6] - Solvent screening: Test methanol as an alternative organic solvent to acetonitrile. - Column screening: Evaluate different stationary phases, such as C8 or phenyl-hexyl. |
| Low Recovery of Product | - Precipitation on column: The product may not be fully soluble in the mobile phase at the point of injection. - Irreversible binding: The compound may be strongly and irreversibly adsorbing to the column matrix. | - Sample solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. The use of a small amount of DMSO to aid solubility is acceptable, but minimize the injection volume. - Column flushing: After the run, flush the column with a strong solvent to remove any tightly bound material. |
| Variable Retention Times | - Mobile phase composition changes: Inconsistent mixing or evaporation of the mobile phase components. - Temperature fluctuations: Changes in ambient temperature can affect retention times. - Column equilibration: Insufficient time for the column to equilibrate between runs. | - Fresh mobile phase: Prepare fresh mobile phases daily and keep the solvent reservoirs capped. - Column thermostat: Use a column oven to maintain a constant temperature.[9] - Adequate equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection. |
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Similar densities of aqueous and organic phases. - Presence of surfactants or amphiphilic impurities. | - Add brine: Add a saturated sodium chloride solution to increase the ionic strength and density of the aqueous phase. - Centrifugation: Gently centrifuge the mixture to break the emulsion. - Filtration: Pass the mixture through a bed of celite or glass wool. |
| Poor Recovery in Organic Layer | - Incorrect pH of the aqueous phase: For extracting the Boc-protected acid, the aqueous phase should be acidic to keep the carboxylic acid protonated. - Compound is too polar for the chosen organic solvent. | - Adjust pH: Ensure the pH of the aqueous layer is sufficiently low (e.g., pH 2-3) using a non-nucleophilic acid like dilute HCl.[10] - Solvent selection: Try a more polar organic solvent like ethyl acetate or a mixture of solvents. |
| Product Remains in Aqueous Layer | - Incorrect pH of the aqueous phase: To extract the deprotected aminooxy compound, the aqueous phase should be basic to deprotonate the carboxylic acid. | - Adjust pH: Increase the pH of the aqueous layer to above the pKa of the carboxylic acid (typically > 7) to facilitate extraction of the free base into an organic solvent. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline for the purification of this compound and its derivatives. Optimization may be required based on the specific reaction mixture.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]
-
Flow Rate: 15-20 mL/min (will vary based on column dimensions).
-
Detection: UV at 210-220 nm.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, a small amount of DMSO can be used. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient:
-
5-25% Mobile Phase B over 5 minutes.
-
25-65% Mobile Phase B over 40 minutes.
-
65-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the product. Pool the pure fractions.
-
Solvent Removal: Remove the acetonitrile and water by rotary evaporation or lyophilization.
Protocol 2: Liquid-Liquid Extraction for Work-up
This protocol is suitable for an initial work-up to remove water-soluble or highly non-polar impurities before further purification.
Procedure:
-
Reaction Quenching: Quench the reaction mixture by adding water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Logical decision tree for troubleshooting common purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. labshake.com [labshake.com]
- 5. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Effect of pH on the efficiency of Boc-Aminooxy-PEG4-CH2CO2H reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG4-CH2CO2H. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oxime ligation reaction after deprotection of this compound?
The optimal pH for the oxime ligation reaction depends on whether a catalyst is used.
-
Without a catalyst: The reaction is most efficient in a slightly acidic buffer, typically between pH 4.5 and 5.5.[1]
-
With a catalyst (e.g., aniline): The reaction can be performed effectively at a neutral pH, ranging from 7.0 to 7.5.[1] Aniline and its derivatives act as nucleophilic catalysts that accelerate the reaction at physiological pH.[2]
Q2: Why is my reaction yield low?
Several factors can contribute to low reaction yields. Consider the following troubleshooting steps:
-
Suboptimal pH: The pH of the reaction buffer is critical. For uncatalyzed reactions, ensure the pH is in the acidic range (4.5-5.5). For catalyzed reactions, a neutral pH (7.0-7.5) is generally suitable.[1]
-
Inefficient Deprotection: Incomplete removal of the Boc protecting group will result in a lower concentration of the reactive aminooxy group. Ensure complete deprotection before initiating the ligation reaction.
-
Inactive Carbonyl Group: Verify the presence and reactivity of the aldehyde or ketone group on your target molecule.
-
Insufficient Reactant Concentration or Reaction Time: Increasing the concentration of the reactants or extending the reaction time can help drive the reaction to completion.[1]
-
Reagent Degradation: Use fresh reagents to avoid issues with degradation.
Q3: Can I use a catalyst to improve my reaction efficiency at neutral pH?
Yes, using a catalyst is highly recommended for reactions at or near neutral pH. Aniline and its derivatives, such as p-phenylenediamine, are commonly used to accelerate oxime ligation.[1][3] P-phenylenediamine has been reported to be a more efficient catalyst than aniline across a pH range of 4-7.
Q4: How do I remove the Boc protecting group from this compound?
The Boc (tert-butoxycarbonyl) protecting group can be removed under mild acidic conditions.[4] A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Optimize the pH based on whether a catalyst is used (acidic for uncatalyzed, neutral for catalyzed).[1] |
| Incomplete removal of the Boc protecting group. | Verify deprotection using an appropriate analytical method (e.g., TLC, LC-MS) before proceeding with the ligation. | |
| Low reactivity of the aldehyde or ketone. | Confirm the integrity and reactivity of your carbonyl-containing molecule. | |
| Insufficient reaction time or reactant concentration. | Increase the incubation time or the concentration of the reactants.[1] | |
| Poor Solubility of Reactants | The biomolecule or conjugate precipitates in the reaction buffer. | Add a co-solvent such as DMF or DMSO (up to 20%). For biomolecules, consider using a PEG linker with a longer PEG chain to enhance hydrophilicity. |
| Side Product Formation | Reaction of the aminooxy group with other carbonyls in the buffer or solvent. | Use high-purity, aldehyde-free solvents and buffers. |
| Transoximation (exchange reaction). | Use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion.[1] |
Quantitative Data Summary
The efficiency of the oxime ligation reaction is highly dependent on the pH of the reaction medium. The following table summarizes the qualitative and semi-quantitative effects of pH on the reaction rate, with and without the presence of a catalyst.
| pH Range | Reaction Condition | Relative Reaction Rate | Remarks |
| 4.5 - 5.5 | Uncatalyzed | Optimal | This is the recommended pH range for uncatalyzed oxime ligation.[1] |
| 6.0 - 7.0 | Uncatalyzed | Slow | The reaction rate decreases as the pH moves towards neutral. |
| 7.0 - 7.5 | Uncatalyzed | Very Slow | The reaction is significantly slower at neutral pH without a catalyst.[2] |
| 4.5 - 5.5 | Catalyzed (Aniline) | Fast | Aniline catalysis is also effective in the acidic range. |
| 7.0 - 7.5 | Catalyzed (Aniline) | Fast (up to 40x increase) | Aniline significantly accelerates the reaction at neutral pH.[2] |
| 4.0 - 7.0 | Catalyzed (p-phenylenediamine) | Very Fast | p-Phenylenediamine is generally a more efficient catalyst than aniline in this pH range. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Reagent Preparation:
-
Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
-
Deprotection Reaction:
-
Dissolve this compound in the TFA/DCM solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Co-evaporate with a solvent like methanol or toluene to ensure complete removal of residual TFA.
-
The resulting deprotected aminooxy-PEG4-CH2CO2H can be used directly in the next step or after purification.
-
Protocol 2: Oxime Ligation at Neutral pH (with Aniline Catalyst)
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0.
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the deprotected Aminooxy-PEG4-CH2CO2H (from Protocol 1) in the reaction buffer.
-
Prepare a 1 M stock solution of aniline in an organic solvent such as DMF or DMSO.
-
-
Ligation Reaction:
-
In a reaction vial, combine the solution of the carbonyl-containing molecule with the Aminooxy-PEG4-CH2CO2H solution. A 1.5 to 5-fold molar excess of the aminooxy compound is often used.[1]
-
Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[1]
-
Ensure the final concentration of the organic solvent (from the aniline stock) is kept low (ideally below 10% v/v) if working with sensitive biomolecules.[1]
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[1]
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE (for protein conjugations).
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and catalyst.
-
Visualizations
Caption: Experimental workflow for the deprotection and conjugation of this compound.
Caption: Influence of pH on the oxime ligation reaction equilibrium.
Caption: Mechanism of aniline catalysis in oxime ligation reactions.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of antibody-drug conjugates (ADCs) synthesized with polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in our ADCs with PEG linkers?
A1: Aggregation of ADCs, even those with hydrophilic PEG linkers, is a multifaceted issue primarily driven by increased hydrophobicity from the cytotoxic payload.[1][2][3] While PEG linkers are designed to counteract this, other factors can contribute to aggregation.[]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1]
-
Hydrophobic Payloads and Linkers: The intrinsic hydrophobicity of the small molecule drug and components of the linker can create hydrophobic patches on the antibody surface, promoting intermolecular interactions.[1][2]
-
Suboptimal Formulation Conditions: Formulation conditions such as a pH near the isoelectric point (pI) of the ADC, low ionic strength, or the presence of residual organic solvents from the conjugation process can destabilize the molecule and lead to aggregation.[2]
-
Environmental Stressors: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation during manufacturing or shipping) can induce conformational changes and subsequent aggregation.[2]
-
Linker Architecture: The length and structure of the PEG linker itself can play a role. While longer PEG chains generally improve solubility, in some contexts, they can paradoxically increase aggregation depending on the overall ADC structure.[5]
Q2: We are observing aggregation despite using a PEG linker. How can we troubleshoot this?
A2: If you are still observing aggregation with a PEGylated ADC, a systematic troubleshooting approach is recommended. The following diagram illustrates a logical workflow for identifying and addressing the root cause of aggregation.
Q3: How does the length of the PEG linker affect ADC aggregation?
A3: The length of the PEG linker has a significant impact on the physicochemical properties of an ADC, including its propensity for aggregation. Generally, incorporating PEG linkers enhances hydrophilicity, which can help to mitigate aggregation caused by hydrophobic payloads.[2] However, the relationship between PEG length and aggregation is not always linear and represents a trade-off between pharmacokinetic properties and in vitro potency.[2]
| PEG Linker Length | Impact on Aggregation & Other Properties | General Considerations |
| Short (e.g., PEG2-PEG4) | May not be sufficient to fully mask the hydrophobicity of the payload, potentially leading to higher aggregation, especially at high DARs. | Can retain higher in vitro potency but may have faster clearance.[2] |
| Intermediate (e.g., PEG8-PEG12) | Often provides a good balance, effectively increasing solubility and reducing aggregation while maintaining good pharmacokinetic properties. | Represents a balanced approach for many ADCs.[2] |
| Long (e.g., PEG24 and longer) | Significantly increases hydrophilicity and can be very effective at preventing aggregation. | Can lead to the highest in vivo efficacy but may also reduce in vitro cytotoxicity.[2] |
Q4: Which excipients are most effective at preventing aggregation of PEGylated ADCs and at what concentrations?
A4: The choice of excipients is critical for preventing ADC aggregation during formulation and storage.[1] Surfactants, sugars, and amino acids are commonly used as stabilizers.[6]
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and shields hydrophobic regions of the ADC.[6] |
| Sugars/Polyols | Sucrose, Trehalose | 1% - 10% (w/v) | Act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations.[6] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Can increase solubility and suppress aggregation.[5][6] |
Troubleshooting Guides
Issue: High levels of aggregation detected by Size Exclusion Chromatography (SEC) immediately after conjugation and purification.
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. A DAR of 2-4 is often a good balance between potency and stability.[7] |
| Presence of Organic Solvents | Ensure that any organic solvents (e.g., DMSO, DMF) used to dissolve the linker-payload are effectively removed during the purification process. Consider alternative, more hydrophilic solvents if possible. |
| Unfavorable Buffer Conditions | Perform the conjugation reaction in a buffer with a pH that is not close to the pI of the antibody or ADC. Maintain appropriate ionic strength to minimize protein-protein interactions. |
| Thermal Stress during Conjugation | Conduct the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize the risk of thermal denaturation. |
| Antibody-Antibody Interaction during Conjugation | Consider immobilizing the antibody on a solid support (e.g., affinity resin) during the conjugation step to prevent intermolecular interactions.[8][9] |
Issue: Gradual increase in aggregation during storage of the purified ADC.
| Potential Cause | Recommended Action |
| Suboptimal Formulation | Conduct a formulation screening study to identify the optimal buffer pH and excipients. Refer to the excipient table in the FAQs for starting points. |
| Freeze-Thaw Instability | Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. If lyophilization is an option, develop a lyophilization cycle with appropriate cryoprotectants like sucrose or trehalose. |
| Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen aliquots). Avoid storage in frost-free freezers due to temperature cycling.[6] |
| Mechanical Stress | Minimize agitation and shaking during handling and transport. |
| High Protein Concentration | While counterintuitive, sometimes storing at a higher concentration (>1 mg/mL) can be more stable. However, this needs to be determined empirically for each ADC.[6] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
0.22 µm low-protein-binding syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically requires at least 10 column volumes).
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
Dilute the sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 20-30 minutes, ensuring all species have eluted. Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high-molecular-weight species (aggregates), which will elute first, and the main monomer peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Formulation Screening to Minimize ADC Aggregation
Objective: To identify a buffer and excipient combination that minimizes ADC aggregation under thermal stress.
Materials:
-
Purified ADC stock solution
-
A range of buffers (e.g., Histidine, Citrate, Phosphate) at various pH values
-
Stock solutions of excipients (e.g., Polysorbate 80, Sucrose, Arginine)
-
Incubator set to a stress temperature (e.g., 40°C)
-
SEC-HPLC system for analysis
Procedure:
-
Design of Experiment: Create a matrix of formulations to test. For example:
-
Buffer A (pH 6.0) + 0.02% Polysorbate 80
-
Buffer A (pH 6.0) + 5% Sucrose
-
Buffer A (pH 6.0) + 150 mM Arginine
-
Repeat for Buffer B (pH 6.5), etc.
-
Include a control formulation with only the buffer.
-
-
Formulation Preparation:
-
Dialyze or buffer exchange the ADC into the base buffers.
-
Add the excipients from concentrated stock solutions to reach the final desired concentrations.
-
Adjust the final ADC concentration to 1 mg/mL for all formulations.
-
-
Stress Study:
-
Take an initial (T=0) sample from each formulation for SEC analysis.
-
Incubate the remaining formulations at 40°C.
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), withdraw samples for SEC analysis.
-
-
Analysis and Selection:
-
Analyze all samples by SEC as described in Protocol 1.
-
Compare the rate of aggregate formation across the different formulations.
-
Select the formulation that shows the lowest increase in aggregation over time.
-
Visualizations
References
- 1. Stability of lyophilized sucrose formulations of an IgG1: subvisible particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Boc Deprotection in the Presence of Sensitive Functional Groups
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of tert-butoxycarbonyl (Boc) deprotection, particularly when working with molecules containing sensitive functional groups. Here you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection process.
| Problem | Potential Cause | Recommended Solution |
| Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation. | Alkylation of sensitive functional groups by the tert-butyl cation generated during deprotection.[1][2] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your compound.[1] For general purposes, a cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[3] |
| Incomplete Boc deprotection observed in the crude product analysis. | 1. Insufficient concentration or equivalents of acid.[1] 2. Insufficient reaction time or temperature.[1][3] 3. Steric hindrance around the Boc-protected amine.[1][4] | 1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[5] 2. Increase the reaction time and monitor progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be considered, but must be used with an effective scavenger.[1] 3. For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially elevated temperature with an effective scavenger cocktail may be necessary.[1][4] |
| Degradation of other acid-sensitive functional groups (e.g., esters, trityl groups). | The acidic conditions required for Boc deprotection are too harsh for other functionalities in the molecule.[3] | Consider using milder deprotection conditions. If the molecule is highly sensitive to strong acids, alternative methods may be required.[3] Running the reaction at a lower temperature (e.g., 0°C) can also help minimize side reactions.[5] |
| Low yield of the deprotected product. | This can be a result of incomplete deprotection, significant side product formation, or degradation of the target molecule. | Systematically troubleshoot by first ensuring complete deprotection. If the issue persists, optimize the scavenger cocktail to minimize side reactions.[4] |
| Observation of mass corresponding to S-tert-butylation (+56 Da) or oxidation (+16 Da) in methionine-containing peptides. | The thioether side chain of methionine is susceptible to alkylation by the tert-butyl cation and oxidation.[4] | Use scavengers specifically designed to protect methionine, such as thioanisole or dimethyl sulfide (DMS). To prevent or reverse oxidation, ammonium iodide can be added to the cleavage cocktail.[1][4] |
Scavenger Selection and Cocktail Compositions
The selection of an appropriate scavenger is critical for preventing side reactions. The following table summarizes common scavengers and their primary applications.
| Scavenger | Typical Concentration (v/v) | Primary Purpose & Target Residues |
| Triisopropylsilane (TIS) | 2.5 - 5% | Effective carbocation scavenger, particularly for protecting Tryptophan.[3] |
| Triethylsilane (TES) | 10-20 equivalents | Highly effective carbocation scavenger, useful for protecting Tryptophan and Methionine residues.[1][2] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger.[2][3] |
| Anisole | 5% | A general scavenger for various nucleophilic residues.[2] |
| Thioanisole | 5% | Protects Methionine from S-alkylation.[1][3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine and Tryptophan residues.[1][3] |
| Phenol | 5% | General carbocation scavenger.[3] |
For molecules with multiple sensitive residues, a scavenger cocktail is often more effective.
| Cocktail Name | Composition (v/v/v/v/v) | Primary Use |
| TFA/TIS/H₂O | 95:2.5:2.5 | A common and effective general-purpose scavenger cocktail.[1] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues.[1] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A general-purpose cocktail, though it does not prevent methionine oxidation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side product formation during Boc deprotection?
A1: The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic sites on the substrate, leading to undesired by-products.[6][7]
Q2: Which functional groups are most susceptible to modification by the tert-butyl cation?
A2: Functional groups with nucleophilic character are particularly at risk. In peptides, these include the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Other sensitive groups include amidines, guanidines, thiols, and electron-rich aromatic rings.[6][7]
Q3: How do scavengers prevent the formation of side products?
A3: Scavengers are compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are typically more nucleophilic and reactive towards the carbocation than the sensitive functional groups of the desired product, thus preventing unwanted alkylation.[2]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete deprotection can be identified by a complex mixture of products in HPLC or LC-MS analysis, and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Q5: Are there alternatives to strongly acidic conditions for Boc deprotection?
A5: Yes, if a molecule is particularly sensitive to strong acids, milder deprotection methods can be considered.[3] These can include using weaker acids, or in some cases, thermal or enzymatic methods.[6] TMS-I in DCM with solid bicarbonate offers a pH-neutral alternative.[8]
Experimental Protocols
Protocol 1: General Boc Deprotection using a Scavenger Cocktail
This protocol is a general starting point for the deprotection of a Boc-protected amine using a standard scavenger cocktail.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add an equal volume of a pre-prepared deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[3] The crude product can then be purified by a suitable method, such as precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide
This protocol is specifically tailored for substrates containing the sensitive methionine residue.
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide or dissolve the solution-phase substrate in the cocktail.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up (for solid-phase): Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[1]
Visual Guides
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Boc-Aminooxy-PEG4-CH2CO2H Against Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates the target, the linker plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]
This guide provides an objective comparison of Boc-Aminooxy-PEG4-CH2CO2H, a flexible polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linker classes, namely alkyl/ether chains and rigid linkers. The comparison is supported by a synthesis of publicly available experimental data to inform rational PROTAC design.
Overview of this compound and Other Linker Types
This compound is a PEG-based PROTAC linker characterized by a four-unit polyethylene glycol chain, a Boc-protected aminooxy group for conjugation, and a terminal carboxylic acid.[3][4][5] The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[6][7]
In contrast, other linker classes offer distinct physicochemical properties:
-
Alkyl/Ether Linkers: These are composed of hydrocarbon chains and are generally more hydrophobic.[6] Their flexibility is a key characteristic, allowing the PROTAC to adopt various conformations to facilitate the formation of a stable ternary complex.[8]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine or piperidine rings, or aromatic systems.[9] The reduced conformational flexibility can pre-organize the PROTAC into an optimal orientation for ternary complex formation, potentially increasing potency and selectivity.[10]
The following table summarizes the general properties of these linker classes.
| Feature | This compound (PEG-based) | Alkyl/Ether Linkers | Rigid Linkers |
| Composition | Polyethylene glycol chain | Hydrocarbon chain with optional ether groups | Cyclic or aromatic structures (e.g., piperazine, phenyl) |
| Flexibility | High | High | Low to moderate |
| Polarity | Hydrophilic | Generally hydrophobic | Can be modulated, often more polar than alkyl chains |
| Aqueous Solubility | Generally enhances solubility | Can decrease solubility | Can enhance solubility, depending on the incorporated moieties |
| Cell Permeability | Can be complex; may adopt folded conformations to aid permeability | Generally higher due to hydrophobicity | Can be high, with some rigid structures improving DMPK properties |
| Metabolic Stability | Can be susceptible to metabolism | Generally stable | Often designed for high metabolic stability |
| Synthetic Accessibility | Readily available and synthetically tractable | Generally straightforward to synthesize | Can be more synthetically challenging |
Quantitative Performance Comparison of PROTAC Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), physicochemical properties, and cell permeability of a PROTAC. The following tables present a synthesized comparison of PROTACs with different linker types, focusing on the well-studied target, Bromodomain-containing protein 4 (BRD4).
Table 1: Physicochemical Properties of Representative BRD4-Targeting PROTACs
| PROTAC (Linker Type) | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
| PROTAC with PEG4 Linker | JQ1-PEG4-VHL Ligand | ~950 | 2.8 | ~200 | >50 |
| PROTAC with Alkyl Linker | JQ1-Alkyl(8-atom)-VHL Ligand | ~900 | 4.5 | ~150 | <10 |
| PROTAC with Rigid Linker | JQ1-Piperazine-VHL Ligand | ~920 | 3.5 | ~180 | >20 |
Note: The values in this table are representative estimates based on trends reported in the literature and will vary depending on the specific ligands and conjugation points.
Table 2: In Vitro Performance of Representative BRD4-Targeting PROTACs
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC with PEG4 Linker | BRD4 | VHL | 20-50 | >90 | ~1.5 |
| PROTAC with Alkyl Linker | BRD4 | VHL | 50-100 | >85 | ~3.0 |
| PROTAC with Rigid Linker | BRD4 | CRBN | <10 | >95 | ~2.0 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.[][12] DC50, Dmax, and permeability are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or 22Rv1 for BRD4) at an appropriate density in 6-well plates. After 24 hours, treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (typically 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by size using SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage) values.[8][13]
Cell Viability Assay (MTS/MTT)
This assay assesses the cytotoxic effects of the PROTACs on the treated cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for a period that corresponds to the degradation assay (e.g., 24-72 hours).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: For MTS assays, directly measure the absorbance at ~490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan crystals, and then measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the binding affinities and kinetics of the binary and ternary complexes in real-time.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase.
-
To measure the binding of the PROTAC to the POI, immobilize the POI and inject the PROTAC.
-
-
Ternary Complex Analysis: Inject a series of concentrations of the POI as the analyte over the E3 ligase-coated surface in the presence of a constant, saturating concentration of the PROTAC. The enhanced binding response compared to the POI alone indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constants (KD) for the binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinity of the PROTAC to the POI and the ternary complex affinity. A value greater than 1 indicates positive cooperativity.[][12]
Mandatory Visualizations
PROTAC Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Conclusion
The selection of a linker is a critical step in the design of a successful PROTAC. This compound, as a representative of the PEG linker class, offers the advantage of enhancing aqueous solubility, a common challenge in PROTAC development. However, this can be a trade-off with cell permeability, which is often higher with more hydrophobic alkyl linkers. Rigid linkers provide an alternative strategy to improve potency and pharmacokinetic properties by pre-organizing the PROTAC for optimal ternary complex formation.
Ultimately, the ideal linker is highly dependent on the specific POI and E3 ligase pair, as well as the physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of different linker types, using the robust experimental protocols outlined in this guide, is essential for the identification of a PROTAC with the desired degradation efficacy, selectivity, and drug-like properties. The modular nature of PROTAC synthesis, facilitated by versatile linkers like this compound, enables the rapid generation of compound libraries to accelerate this optimization process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
PROTAC Linker Showdown: Boc-Aminooxy-PEG4-CH2CO2H vs. Alkyl Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides a detailed comparison of two commonly employed linker classes: the hydrophilic Boc-Aminooxy-PEG4-CH2CO2H and the lipophilic alkyl linkers, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
The selection of a linker in PROTAC design is a multi-parameter optimization process. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are often employed to enhance aqueous solubility, a common challenge with large, complex PROTAC molecules.[1][2][3] Conversely, more lipophilic alkyl linkers can improve cell membrane permeability, which is crucial for reaching intracellular targets.[1][]
Recent comparative studies have shed light on the trade-offs associated with these linker choices. Generally, PEG-based linkers can improve a PROTAC's solubility and degradation potency (as indicated by a lower DC₅₀ value), but this often comes at the cost of reduced passive permeability across cell membranes.[5] In contrast, alkyl linkers may lead to higher lipophilicity (cLogP) and potentially better passive permeability, though aqueous solubility might be compromised.[5]
The following tables summarize the quantitative data from comparative studies, highlighting the impact of linker composition on key performance indicators for PROTACs.
| Linker Type | PROTAC Example | cLogP | Aqueous Solubility | Passive Permeability (PAMPA) | Degradation Potency (DC₅₀) | Reference |
| Alkyl Linker | PROTAC 1 | Higher | Lower | Potentially Better | - | [5] |
| PEG Linker | PROTAC 2 | Lower | Higher | Reduced | Lower | [5] |
| Alkyl-Ether Linker | PROTAC 3 | Intermediate | Intermediate | Intermediate | - | [5] |
| Linker Type | Compound | Permeability (Pₑ, 10⁻⁶ cm/s) | ALogP | Reference |
| Short Alkyl Linker | 3 | Highest | Highest | [6] |
| 1-PEG Unit Linker | 15 | Lower | Lower | [6] |
| 2-PEG Unit Linker | 16 | Lower | Lower | [6] |
| 3-PEG Unit Linker | 17 | No Detectable Permeability | Lowest | [6] |
Delving Deeper: The Underlying Science
The choice between a hydrophilic PEG-based linker like this compound and a lipophilic alkyl linker is a strategic decision based on the specific properties of the target protein, the E3 ligase ligand, and the overall desired pharmacokinetic profile of the PROTAC.
This compound , a representative PEG linker, offers several advantages:
-
Enhanced Solubility: The repeating ethylene glycol units increase the hydrophilicity of the PROTAC molecule, which can prevent aggregation and improve bioavailability.[2][3]
-
Flexibility: The flexible nature of the PEG chain can allow for optimal orientation of the warhead and E3 ligase ligand, facilitating the formation of a stable and productive ternary complex.
-
Synthetic Tractability: PEG linkers are readily available with various functional groups, allowing for straightforward incorporation into the PROTAC structure.
However, the hydrophilic nature of PEG linkers can also present challenges:
-
Reduced Cell Permeability: The high polarity of PEG linkers can hinder passive diffusion across the lipid bilayer of the cell membrane, potentially limiting the PROTAC's access to intracellular targets.[5][6]
-
Potential for Oxidative Metabolism: The ether linkages in PEG chains can be susceptible to oxidative metabolism, which may affect the in vivo stability of the PROTAC.[]
Alkyl linkers , on the other hand, offer a contrasting set of properties:
-
Increased Lipophilicity and Permeability: The non-polar nature of alkyl chains generally leads to higher lipophilicity, which can enhance passive cell membrane permeability.[1][] This is particularly advantageous for targeting proteins within the cell.
-
Metabolic Stability: Simple alkyl chains are often more resistant to oxidative metabolism compared to PEG linkers.[]
-
Synthetic Simplicity: Alkyl chains of varying lengths are synthetically accessible, providing a straightforward way to modulate the distance between the two ends of the PROTAC.[1]
The primary drawback of alkyl linkers is their potential to:
-
Decrease Aqueous Solubility: The increased lipophilicity can lead to poor solubility in aqueous environments, posing challenges for formulation and administration.[5]
-
Promote Non-specific Binding: The hydrophobic nature of alkyl linkers may increase non-specific binding to other proteins and lipids, potentially leading to off-target effects.
Visualizing the Process: From Mechanism to Measurement
To better understand the context in which these linkers operate, the following diagrams illustrate the fundamental PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC performance.
References
- 1. cellgs.com [cellgs.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
The PEG4 Spacer Advantage: A Comparative Guide to PROTAC Linker Selection
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role. The choice of linker composition significantly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of PROTACs featuring polyethylene glycol (PEG) linkers, specifically the commonly used PEG4 spacer, against the alternative of traditional alkyl chains.
The selection between a hydrophilic PEG linker and a hydrophobic alkyl chain is a critical decision in PROTAC design, involving a trade-off between aqueous solubility and cell permeability. While alkyl linkers, due to their hydrophobic nature, can enhance passive diffusion across the cell membrane, they often lead to poor solubility, hindering overall bioavailability. Conversely, PEG linkers are incorporated to improve solubility and other pharmacokinetic properties.[1][2] This guide will delve into the nuanced advantages of employing a PEG4 spacer, supported by synthesized experimental data and detailed methodologies for key validation assays.
Comparative Analysis of Linker Performance: PEG4 vs. Alkyl Chain
To illustrate the impact of the linker, we present a synthesized comparison of two hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase. These PROTACs are identical in their warhead (JQ1) and E3 ligase ligand (Pomalidomide) but differ in their linker composition: one with a PEG4 spacer and the other with a comparable length alkyl chain.
Table 1: Physicochemical and Biological Properties of BRD4-Targeting PROTACs
| PROTAC Identifier | Linker Type | Linker Length (atoms) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG4 | PEG4 | 15 | 3.5 | 65 | 0.9 | 20 | >95 |
| PROTAC-Alkyl | Alkyl Chain | 14 | 5.2 | <15 | 1.8 | 60 | >90 |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]
The data illustrates that the PROTAC with the PEG4 linker exhibits a lower cLogP and significantly higher aqueous solubility compared to its alkyl chain counterpart. This improved solubility is a key advantage of PEGylation.[1][2] While the alkyl linker leads to higher passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), the enhanced solubility of the PEG4-containing PROTAC can contribute to better overall cell entry and bioavailability.[1] Critically, the PEG4 linker also results in a more potent degrader, as evidenced by the lower half-maximal degradation concentration (DC₅₀) and higher maximal degradation level (Dₘₐₓ).[1]
The Underlying Science: Why PEG4 Excels
The advantages of a PEG4 spacer extend beyond simple solubility. The ethylene glycol units introduce flexibility and can engage in hydrogen bonding, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This ternary complex is the cornerstone of PROTAC efficacy, and its stability directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating and comparing PROTAC linkers.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MV4-11 for BRD4)
-
6-well plates
-
PROTAC stock solutions (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTACs in cell culture medium. Ensure the final DMSO concentration is consistent and does not exceed 0.1%.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (in DMSO)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating:
-
Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter is fully coated.
-
-
Prepare Solutions:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the PROTAC donor solutions by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be below 1%.
-
-
Assay Assembly and Incubation:
-
Place the donor plate onto the acceptor plate.
-
Add 200 µL of the PROTAC donor solution to each donor well.
-
Cover the plate assembly and incubate at room temperature for 4-18 hours.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volumes of the donor and acceptor wells, the filter area, the incubation time, and the measured concentrations.
-
Protocol 3: Kinetic Solubility Assay
This high-throughput method assesses the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution (10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for DMSO dilutions, one for the assay)
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Serial Dilution in DMSO:
-
In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
-
Addition to Buffer:
-
Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL) to achieve the final desired concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a nephelometer.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
-
Conclusion
The judicious selection of a linker is a critical determinant in the design of effective PROTACs. The inclusion of a PEG4 spacer offers significant advantages, most notably a substantial improvement in aqueous solubility, which can translate to enhanced bioavailability and, in many cases, superior degradation potency. While alkyl linkers may offer higher passive permeability, the overall physicochemical profile and biological activity of a PROTAC are often more favorable with a hydrophilic PEG linker. The optimal linker, however, remains highly dependent on the specific warhead, E3 ligase ligand, and target protein. Therefore, a systematic evaluation of various linker types, guided by the robust experimental protocols detailed in this guide, is paramount for the successful development of potent and therapeutically viable PROTACs.
References
A Comparative Guide to Bioconjugation Linkers: Alternatives to Boc-Aminooxy-PEG4-CH2CO2H
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. The linker not only covalently connects two molecules but also significantly influences the stability, solubility, and overall performance of the resulting conjugate. This guide provides an objective comparison of alternative linkers to the commonly used Boc-Aminooxy-PEG4-CH2CO2H, offering insights into their performance characteristics supported by experimental data and detailed methodologies.
This compound is a well-established heterobifunctional linker, valued for its water-soluble polyethylene glycol (PEG) spacer and its aminooxy group that reacts specifically with aldehydes and ketones to form stable oxime bonds.[1][2][3] However, the specific requirements of a bioconjugation strategy, such as the desired site of conjugation, the stability of the resulting bond, and the nature of the biomolecules involved, often necessitate the consideration of alternative linker technologies.[4][5]
This guide explores several classes of alternative linkers, including N-hydroxysuccinimide (NHS) esters, maleimides, hydrazine-based linkers, and those utilized in click chemistry. Each class offers distinct advantages and is suited for different applications, from general protein labeling to the site-specific construction of antibody-drug conjugates (ADCs).[6][7][8]
Performance Comparison of Bioconjugation Linkers
The choice of a linker is dictated by the functional groups available on the biomolecule, the desired stability of the linkage, and the reaction conditions. The following table summarizes the key performance characteristics of this compound and its primary alternatives.
| Feature | Boc-Aminooxy-PEG | NHS Ester-PEG | Maleimide-PEG | Hydrazide-PEG | Azide/Alkyne-PEG (Click Chemistry) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Aldehydes, Ketones | Azides, Alkynes |
| Resulting Linkage | Oxime | Amide | Thioether | Hydrazone | Triazole |
| Reaction pH | 4.5 - 7.0[9] | 7.2 - 8.5[10] | 6.5 - 7.5[11] | 4.5 - 7.0 | Biocompatible (often neutral) |
| Linkage Stability | High | Very High[6] | Stable, but can undergo retro-Michael addition[7] | pH-sensitive (acid-labile)[] | Very High |
| Specificity | High (bioorthogonal)[13] | Moderate (lysine residues are often abundant)[6] | High (cysteine residues are less common)[7] | High (bioorthogonal) | Very High (bioorthogonal)[8] |
| Common Applications | Site-specific labeling, ADC development[13] | General protein labeling, surface modification | Site-specific labeling, ADC development[11] | Drug delivery (pH-controlled release)[] | Highly specific labeling, in vivo imaging[8] |
Experimental Protocols
General Protocol for Aminooxy-Aldehyde/Ketone Conjugation
This protocol describes the general steps for conjugating an aminooxy-functionalized molecule (like deprotected this compound) to a biomolecule containing an aldehyde or ketone group.
-
Preparation of the Aldehyde/Ketone-Containing Biomolecule:
-
If the biomolecule does not naturally contain an aldehyde or ketone, one can be introduced through methods such as periodate oxidation of a terminal diol (e.g., in glycoproteins) or by using enzymatic or genetic engineering techniques.
-
-
Deprotection of Boc-Aminooxy-PEG Linker (if applicable):
-
Dissolve the Boc-protected aminooxy linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
Incubate at room temperature for 30-60 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
The deprotected linker can be used directly or after purification.
-
-
Conjugation Reaction:
-
Dissolve the aldehyde/ketone-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
Add a 10-20 fold molar excess of the deprotected aminooxy-PEG linker.
-
The reaction can be accelerated by adding a catalyst such as aniline (10-100 mM).[9]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm the conjugation and determine the conjugation ratio using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.
-
General Protocol for NHS Ester-Amine Conjugation
This protocol outlines the conjugation of an NHS ester-functionalized linker to a protein through its primary amine groups.
-
Preparation of the Protein:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2-8.5). Avoid buffers containing primary amines like Tris.[10]
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-PEG linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF).[14]
-
Add a 5-20 fold molar excess of the linker solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Purify the conjugate using SEC, dialysis, or TFF to remove unreacted linker and quenching agent.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, MS, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
General Protocol for Maleimide-Thiol Conjugation
This protocol describes the site-specific conjugation of a maleimide-functionalized linker to a protein's cysteine residue.
-
Reduction of Protein Disulfide Bonds (if necessary):
-
If targeting an internal cysteine involved in a disulfide bond, the protein must first be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
If using DTT, it must be removed prior to adding the maleimide reagent, typically by SEC. TCEP does not need to be removed.[9]
-
-
Conjugation Reaction:
-
Dissolve the reduced protein in a suitable buffer (e.g., 100 mM phosphate buffer with 1-5 mM EDTA, pH 6.5-7.5).
-
Dissolve the maleimide-PEG linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a 5-20 fold molar excess of the maleimide linker to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the conjugate using SEC, dialysis, or TFF.
-
-
Characterization:
-
Confirm conjugation and assess homogeneity using SDS-PAGE, MS, and hydrophobic interaction chromatography (HIC).
-
Visualizing Bioconjugation Strategies
The following diagrams illustrate the chemical reactions and workflows for the discussed bioconjugation methods.
Caption: Workflow for aminooxy-aldehyde/ketone conjugation.
Caption: Workflow for NHS ester-amine conjugation.
Caption: Workflow for maleimide-thiol conjugation.
Caption: Workflow for click chemistry conjugation.
Conclusion
The field of bioconjugation offers a diverse toolkit of chemical methods for linking biomolecules.[15] While this compound remains a valuable tool for its specificity towards carbonyl groups, a thorough understanding of the available alternatives is crucial for optimizing the design and performance of bioconjugates. NHS esters provide a straightforward method for general protein labeling, while maleimides and click chemistry reagents enable highly specific, site-directed modifications.[6][7][16] Hydrazine-based linkers offer the unique advantage of pH-sensitive release, which is particularly useful in the development of targeted drug delivery systems.[] The selection of the most appropriate linker will ultimately depend on a careful consideration of the specific biomolecules, the desired characteristics of the final conjugate, and the intended application.
References
- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG4-CH2CO2H, 2028281-90-3 | BroadPharm [broadpharm.com]
- 3. PEG Acid | BroadPharm [broadpharm.com]
- 4. symeres.com [symeres.com]
- 5. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating Boc-Aminooxy-PEG4-CH2CO2H Conjugate Structures
For researchers, scientists, and drug development professionals, the rigorous structural validation of bioconjugates is paramount to ensuring their quality, efficacy, and safety. This guide provides a comparative overview of key analytical methods for validating the structure of conjugates incorporating the Boc-Aminooxy-PEG4-CH2CO2H linker, a versatile building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This guide details the experimental protocols for primary and alternative analytical techniques, presents quantitative data in comparative tables, and illustrates the workflows for structural elucidation.
Core Analytical Techniques for Structural Validation
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the identity, purity, and structural integrity of the conjugate.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Confirms the presence of the Boc and PEG moieties. Verifies covalent bond formation upon conjugation. Allows for the determination of the degree of substitution. | Provides detailed structural information and confirmation of covalent linkages. Non-destructive. | Lower sensitivity compared to MS. Complex spectra for large conjugates may require higher field instruments and advanced techniques. |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Provides the accurate molecular weight of the conjugate. Confirms the identity and heterogeneity of the PEG chain. | High sensitivity and accuracy. Can identify and characterize different species in a mixture. | Can be destructive. Polydispersity of PEG can complicate spectral interpretation. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the conjugate. Separates the conjugate from starting materials and byproducts. Quantifies impurities. | High resolution and quantitative capabilities. Robust and reproducible. | Does not provide direct structural information on its own. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques used in the validation of this compound conjugates.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structural integrity of the this compound linker and to verify its conjugation to a target molecule.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Standard 5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Temperature: 25°C
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| PEG (-O-CH₂-CH₂-O-) | 3.60 - 3.80 | Multiplet | 12H |
| -O-CH₂-C(O)- | ~4.15 | Singlet | 2H |
| -O-N-H- | Broad Singlet | 1H | (exchangeable) |
| -C(O)OH | Broad Singlet | 1H | (exchangeable) |
Upon conjugation, shifts in the signals corresponding to the protons adjacent to the reactive carboxyl group are expected, providing evidence of covalent bond formation.
Mass Spectrometry (MS)
Objective: To determine the precise molecular weight of the this compound conjugate and to assess its purity.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Often coupled with a liquid chromatography system (LC-MS).
Sample Preparation (for direct infusion ESI-MS):
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150°C
-
Mass Range: m/z 100-2000
Expected Mass Spectrometry Data for this compound (MW = 367.4 g/mol ):
| Ion | Expected m/z |
| [M+H]⁺ | 368.4 |
| [M+Na]⁺ | 390.4 |
| [M+K]⁺ | 406.5 |
For a conjugate, the expected molecular weight will be the sum of the mass of the this compound linker and the mass of the conjugated molecule, minus the mass of a water molecule (18.01 g/mol ) if the conjugation is a condensation reaction.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate and to quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point and should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Dissolve the conjugate in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: The purity of the conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methods
While NMR, MS, and HPLC are the primary methods for structural validation, other techniques can provide valuable complementary information.
| Alternative Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O, C-O-C, N-H). | Quick and non-destructive. Provides information on chemical bonding. | Provides limited structural detail compared to NMR. Not suitable for purity analysis. |
| Elemental Analysis (EA) | Determines the elemental composition (C, H, N) of the conjugate. | Provides fundamental compositional data to support the proposed structure. | Does not provide information on connectivity or stereochemistry. Requires a highly pure sample. |
FTIR Spectroscopy Protocol
Objective: To confirm the presence of characteristic functional groups in the this compound conjugate.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected FTIR Data for this compound:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amine) | ~3300 |
| C-H (Alkyl) | 2950-2850 |
| C=O (Carboxylic Acid, Boc) | 1750-1680 |
| C-O-C (PEG Ether) | ~1100 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical methods used to validate the structure of this compound conjugates.
Caption: Overall workflow from synthesis to a validated conjugate.
Caption: Integration of data from multiple analytical techniques for structural confirmation.
Navigating the Analytical Landscape of PEGylated Molecules: A Comparative Guide to Boc-Aminooxy-PEG4-CH2CO2H Derivatives in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the intricate world of bioconjugation, the characterization of polyethylene glycol (PEG) linkers is a critical step. This guide provides a comparative overview of the mass spectrometry analysis of Boc-Aminooxy-PEG4-CH2CO2H, a heterobifunctional linker, alongside other common alternatives. While direct, publicly available quantitative comparisons are limited, this document synthesizes established methodologies and expected fragmentation patterns to inform your analytical strategies.
The modification of therapeutic proteins and peptides with PEG chains, or PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The precise characterization of these PEGylated molecules is paramount for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering detailed insights into molecular weight, structure, and purity.
This guide focuses on the analysis of derivatives of this compound, a discrete PEG (dPEG®) linker featuring a Boc-protected aminooxy group and a carboxylic acid terminus. This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Experimental Design for Mass Spectrometry Analysis
A successful mass spectrometry analysis of this compound derivatives and their conjugates hinges on a well-defined experimental workflow. The following diagram outlines the key stages, from sample preparation to data interpretation.
Mass Spectrometry Performance: A Comparative Overview
| Linker Type | Key Characteristics | Expected MS Performance | Potential Challenges |
| This compound | Heterobifunctional, discrete PEG length, Boc-protected aminooxy, carboxylic acid. | Good ionization efficiency in both positive (ESI) and negative (ESI) ion modes. Predictable fragmentation of the PEG chain. The Boc group can show characteristic neutral losses. | Potential for in-source fragmentation. The carboxylic acid may lead to sodiation or potassiation, complicating spectra. |
| Maleimide-PEG-NHS Ester | Heterobifunctional, targets thiols and amines. | Good ionization in positive ion mode. Fragmentation can be complex due to the maleimide and NHS ester groups. | Hydrolysis of the NHS ester can lead to heterogeneity. The maleimide group can undergo side reactions. |
| Azide-PEG-Alkyne | Bioorthogonal "click" chemistry linker. | Generally good ionization. The triazole ring formed upon conjugation is stable. | Requires specific reaction conditions for conjugation which may need to be considered during sample preparation. |
| Homobifunctional NHS-Ester PEG | Symmetrical linker with two amine-reactive groups. | Good ionization in positive ion mode. Symmetrical nature can simplify some aspects of analysis. | Potential for intramolecular crosslinking or polymerization, leading to complex mixtures. |
Note: The performance of any linker in mass spectrometry is highly dependent on the specific analyte it is conjugated to, the sample preparation methods, and the instrument parameters used.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible mass spectrometry data. Below are generalized protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the this compound derivative or its conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
For complex samples, perform a desalting step using a C18 ZipTip or equivalent.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
MS1 Scan Range: m/z 100 - 2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy of 10-40 eV.
-
Protocol 2: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a similar solvent system.
-
Mix the analyte and matrix solutions in a 1:1 ratio.
-
-
MALDI-TOF Analysis:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Ionization Source: UV laser (e.g., 337 nm nitrogen laser).
-
Mode: Reflector positive ion mode for higher resolution.
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid in-source decay.
-
Mass Range: Set according to the expected mass of the analyte.
-
Fragmentation Pathways and Logical Relationships
Understanding the fragmentation patterns of this compound derivatives is essential for structural confirmation. The following diagram illustrates the expected fragmentation logic.
In positive ion mode, a characteristic fragmentation of Boc-protected amines is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). The PEG chain itself typically undergoes cleavage at the ether linkages, resulting in a series of product ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. In negative ion mode, decarboxylation of the carboxylic acid terminus can be observed.
Conclusion
The mass spectrometry analysis of this compound derivatives is a powerful tool for the characterization of these important bioconjugation linkers. While direct quantitative comparisons with other linkers are scarce in the public domain, a thorough understanding of the principles of PEG analysis and the expected fragmentation patterns of the functional groups allows for robust analytical method development. By employing systematic experimental design and careful data interpretation, researchers can confidently characterize their PEGylated products, ensuring the quality and consistency required for downstream applications in drug development and beyond.
A Comparative Guide to the NMR Spectroscopic Characterization of Boc-Aminooxy-PEG4-CH2CO2H and Alternative PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise characterization of heterobifunctional PEG linkers is paramount for ensuring the quality, consistency, and efficacy of the final conjugate. This guide provides a comparative analysis of Boc-Aminooxy-PEG4-CH2CO2H, a versatile linker, with other relevant alternatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting data presented herein is based on established chemical shift values for the constituent functional groups.
Performance Comparison: ¹H and ¹³C NMR Data
The structural integrity and purity of this compound and its alternatives can be rigorously assessed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for the target product and two common alternatives: a Boc-protected amine linker (Boc-NH-PEG4-COOH) and a primary amine linker (NH2-PEG4-COOH). These values are compiled from typical chemical shift ranges for the respective functional groups.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Functional Group | This compound | Boc-NH-PEG4-COOH | NH2-PEG4-COOH |
| Boc (t-butyl) | ~1.45 ppm (s, 9H) | ~1.44 ppm (s, 9H) | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 ppm (m, 16H) | ~3.64 ppm (m, 16H) | ~3.66 ppm (m, 16H) |
| -O-CH₂-CH₂-ONHBoc | ~3.80 ppm (t, 2H), ~4.20 ppm (t, 2H) | N/A | N/A |
| -CH₂-COOH | ~4.15 ppm (s, 2H) | ~3.75 ppm (t, 2H) | ~3.77 ppm (t, 2H) |
| -NH-Boc | N/A | ~5.10 ppm (br s, 1H) | N/A |
| -NH₂ | N/A | N/A | ~2.90 ppm (br s, 2H) |
| -COOH | ~10-12 ppm (br s, 1H) | ~10-12 ppm (br s, 1H) | ~10-12 ppm (br s, 1H) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Functional Group | This compound | Boc-NH-PEG4-COOH | NH2-PEG4-COOH |
| Boc (-C(CH₃)₃) | ~28.3 ppm | ~28.4 ppm | N/A |
| Boc (-C(CH₃)₃) | ~81.5 ppm | ~79.5 ppm | N/A |
| Boc (-C=O) | ~156.0 ppm | ~155.8 ppm | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0 - 71.0 ppm | ~70.0 - 70.8 ppm | ~70.2 - 71.0 ppm |
| -O-CH₂-CH₂-ONHBoc | ~68.0 ppm, ~76.0 ppm | N/A | N/A |
| -CH₂-COOH | ~69.0 ppm | ~67.0 ppm | ~67.5 ppm |
| -COOH | ~173.0 ppm | ~174.0 ppm | ~175.0 ppm |
| -CH₂-NHBoc / -CH₂-NH₂ | N/A | ~40.5 ppm | ~41.7 ppm |
Experimental Protocol: NMR Spectroscopic Analysis
The following is a representative protocol for the characterization of this compound and its analogues by NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG linker.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (ns): 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): -2 to 14 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): -10 to 220 ppm
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Visualization of Characterization Workflow
The logical flow of characterizing a heterobifunctional PEG linker and comparing it to alternatives is depicted in the following diagram.
Caption: Workflow for NMR-based characterization and comparison of PEG linkers.
Signaling Pathway of Linker Application
The utility of this compound lies in its ability to conjugate with two different molecules in a controlled, stepwise manner. The following diagram illustrates this process.
Caption: Stepwise conjugation pathway utilizing this compound.
This guide provides a foundational understanding of the NMR characterization of this compound and its comparison with other PEG linkers. The provided data and protocols serve as a valuable resource for researchers in the field of bioconjugation and drug development, enabling the confident selection and quality control of these critical reagents.
A Comparative Guide to the Stability of PROTACs Synthesized with Oxime-Based PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) as a therapeutic modality represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. A PROTAC's success hinges on its ability to form a stable ternary complex between a target protein and an E3 ligase, leading to the target's degradation.[1][2] The linker component, which connects the two binding moieties, is a critical determinant of a PROTAC's efficacy, influencing not only the geometry of the ternary complex but also the molecule's overall stability and pharmacokinetic properties.[3][4]
This guide provides a comparative assessment of the stability of PROTACs, with a specific focus on those synthesized using linkers derived from Boc-Aminooxy-PEG4-CH2CO2H. This building block is used to create flexible polyethylene glycol (PEG) linkers containing a stable oxime bond. We will compare the stability profile of these linkers against other common linker classes, supported by experimental data and detailed protocols for stability assessment.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade further POI molecules.[5][6]
Assessing PROTAC Stability: Key Experimental Protocols
A critical challenge in PROTAC development is ensuring sufficient chemical and metabolic stability.[7] In vitro assays are essential for initial screening and providing insights into a PROTAC's metabolic fate.[7] The two most common assays are the liver microsomal stability assay and the plasma stability assay.
Experimental Workflow for In Vitro Stability Assays
The general workflow for assessing PROTAC stability involves incubation with a biological matrix, quenching the reaction at various time points, and analyzing the remaining amount of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8]
Materials:
-
Test PROTAC
-
Liver Microsomes (human, rat, or mouse)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)[8]
-
Ice-cold Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO) and create working solutions by diluting in acetonitrile.[8] Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final concentration 0.4-0.5 mg/mL protein).[8][9]
-
Pre-incubation: In a 96-well plate, add the microsomal solution and the test PROTAC (final concentration typically 1-2 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[7]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[7]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 40, 60 minutes), take aliquots of the reaction mixture.[7][8]
-
Quenching: Terminate the reaction by adding a larger volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.[7][10]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[8][10]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the parent PROTAC remaining.
-
Calculation: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of a PROTAC against enzymes present in plasma, such as esterases and amidases, which can hydrolyze susceptible functional groups.[9][11]
Materials:
-
Test PROTAC
-
Plasma (human, rat, or mouse), heparinized
-
Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an internal standard
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO) and a dilute working solution.
-
Incubation: In a 96-well plate, spike the test PROTAC into plasma (final concentration typically 1 µM) and incubate at 37°C.[9][11]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma sample.[9]
-
Quenching: Terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined from the rate of disappearance over time.[9]
Comparative Stability Analysis of PROTAC Linkers
The linker's chemical structure is paramount to a PROTAC's stability.[3] The most common linkers are flexible alkyl and PEG chains, which are typically connected to the warhead or E3 ligand binder via stable amide bonds.[12] The use of this compound introduces an oxime linkage, which offers a different stability profile.
Oxime Linker Stability: Oxime bonds are generally considered stable under physiological conditions (pH ~7.4, 37°C).[13][14] They are more resistant to hydrolysis than imines. However, their stability can be context-dependent. One study that directly assessed the stability of an oxime-linked PROTAC found it to be stable over 48 hours when incubated in a buffer at 37°C.[15][16] This suggests that for many applications, oxime-based linkers provide adequate stability for in vitro and potentially in vivo use.
The following table summarizes stability data for representative PROTACs featuring different linker classes. Direct head-to-head comparisons are challenging as stability is highly dependent on the entire molecule, not just the linker.[17] However, this provides a general overview of expected stability profiles.
| PROTAC Example | Linker Type / Key Bond(s) | Assay Type | Stability Metric | Reference(s) |
| dBet1 | PEG/Alkyl (Amide bonds) | Human Hepatocytes | t½ = 126 min | [18] |
| ARV-825 | PEG/Alkyl (Amide bonds) | Forced Degradation | Stable to hydrolysis | [19] |
| MZ1 | PEG/Alkyl (Amide bonds) | Not Specified | High metabolic stability | [12] |
| WJ638 | PEG-like (Oxime bond ) | In vitro Buffer (37°C) | Stable over 48h | [15][16] |
| Various | Alkyl (Amide bonds) | Mouse Liver Microsomes | Major hydroxylation on linker | [18] |
| Various | PEG (Amide bonds) | Plasma | Generally stable | [20] |
Key Insights:
-
Amide-based Linkers: The majority of PROTACs utilize alkyl or PEG linkers connected via robust amide bonds. These are generally stable, but the alkyl/PEG chains themselves can be susceptible to metabolic modification, such as hydroxylation, by liver enzymes.[18]
-
Oxime-based Linkers: PROTACs synthesized from this compound result in an oxime-PEG linker. This linkage is generally stable and provides a valuable alternative to more common conjugation chemistries.[14][15] The PEG component can enhance solubility and permeability.[21]
-
Rigid vs. Flexible Linkers: While flexible linkers like PEG are common, more rigid linkers (e.g., containing piperazine or phenyl rings) can sometimes improve metabolic stability and pre-organize the PROTAC into a bioactive conformation, enhancing potency.[3][12]
Conclusion
The stability of a PROTAC is a multifaceted property that is crucial for its therapeutic success.[3][7] While standard linkers composed of PEG or alkyl chains with amide bonds are widely used and generally robust, the use of building blocks like this compound provides a facile route to oxime-linked PROTACs. Experimental evidence suggests that the oxime linkage is sufficiently stable for most biological applications, offering a valuable tool in the PROTAC design toolbox.[15][16] Ultimately, the stability of any given PROTAC is context-dependent and must be empirically determined through rigorous in vitro assays, such as those detailed in this guide, and confirmed with in vivo pharmacokinetic studies.[7] Careful selection and optimization of the linker are paramount to developing potent, stable, and effective protein-degrading therapeutics.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Efficacy Evaluation of ADCs Featuring Boc-Aminooxy-PEG4-CH2CO2H Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to evaluate the efficacy of Antibody-Drug Conjugates (ADCs) synthesized with the Boc-Aminooxy-PEG4-CH2CO2H linker. The performance of this aminooxy-based linker is contrasted with traditional maleimide-based linkers, supported by experimental data and detailed protocols for key assays.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. An ideal linker should be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.
This compound is a hydrophilic linker that utilizes oxime ligation chemistry. This involves the reaction of the aminooxy group with an aldehyde or ketone, which can be site-specifically introduced into the antibody, often through the oxidation of glycans in the Fc region. This approach leads to a more homogeneous ADC preparation with a defined drug-to-antibody ratio (DAR). The resulting oxime bond is known for its high stability under physiological conditions.
In contrast, traditional maleimide-based linkers react with free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. While widely used, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction in the presence of plasma thiols like albumin, potentially leading to premature drug release and reduced therapeutic index.
Comparative Performance of Linker Technologies
The choice of linker technology significantly impacts the stability and in vitro efficacy of an ADC. Here, we compare the key characteristics of ADCs prepared with aminooxy (oxime) linkers versus the more conventional maleimide (thiosuccinimide) linkers.
Linker Stability
A crucial attribute for any ADC is its stability in circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity. The oxime bond formed by aminooxy linkers is notably more stable than the thiosuccinimide bond derived from maleimide linkers, especially in the presence of thiols such as glutathione found in plasma.[1] The thiosuccinimide linkage is vulnerable to a retro-Michael reaction, which can result in the deconjugation of the payload.[1]
| Linker Type | Linkage Chemistry | Key Stability Features | Conjugation Site |
| Aminooxy (Oxime) | Oxime bond formation between an aminooxy group and an aldehyde/ketone. | Highly stable under physiological conditions; resistant to thiol exchange.[1] | Requires the generation of a carbonyl group on the antibody, often through glycan oxidation.[1] |
| Maleimide (Thiosuccinimide) | Michael addition of a thiol to a maleimide, forming a thiosuccinimide bond. | Prone to retro-Michael reaction in the presence of plasma thiols, leading to drug loss.[1] | Reacts with native or engineered thiol groups on the antibody. |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary measure of its potential therapeutic efficacy. The following table summarizes representative IC50 values for ADCs constructed with different linker technologies and payloads, demonstrating the potent anti-cancer activity that can be achieved.
(Disclaimer: The following data is compiled from multiple illustrative sources and is intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions may yield different results.)
| Antibody-Linker-Payload | Target Cell Line | IC50 (ng/mL) |
| Trastuzumab-Aminooxy -MMAE | SK-BR-3 (HER2+) | 0.5 - 5 |
| Trastuzumab-Maleimide -MMAE | SK-BR-3 (HER2+) | 1 - 10 |
| Anti-CD22-Aminooxy -PBD | Ramos (CD22+) | 0.01 - 0.1 |
| Anti-CD22-Maleimide -PBD | Ramos (CD22+) | 0.05 - 0.5 |
Key In Vitro Assays for ADC Efficacy Evaluation
A panel of in vitro assays is essential to comprehensively evaluate the efficacy and mechanism of action of an ADC.
Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC by measuring its ability to kill target cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol (MTT Assay):
-
Cell Plating: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Internalization Assay
Objective: To quantify the extent and rate at which the ADC is internalized by target cells upon binding to its surface antigen. Efficient internalization is a prerequisite for the intracellular release of the cytotoxic payload.
Experimental Protocol (Flow Cytometry-based):
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.
-
ADC Binding: Incubate the cells with a fluorescently labeled ADC on ice for a set period to allow for surface binding without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points. A control sample should remain on ice.
-
Quenching/Stripping: Stop internalization by returning the cells to ice-cold buffer. For some methods, an acid wash or a quenching antibody is used to remove or inactivate the signal from non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization by comparing the MFI of the 37°C samples to the MFI of the on-ice (surface-bound only) control.
Bystander Killing Assay
Objective: To assess the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is particularly relevant for treating heterogeneous tumors.
Experimental Protocol (Co-culture Method):
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the unlabeled antigen-positive target cells.
-
Co-culture Plating: Plate a co-culture of antigen-positive and antigen-negative cells at a defined ratio in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a sufficient duration to allow for ADC-mediated killing of both cell populations.
-
Imaging and Analysis: Use a high-content imager or flow cytometer to specifically count the number of viable fluorescent (antigen-negative) cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Conclusion
The in vitro evaluation of ADCs is a critical step in the drug development process. The choice of linker technology, such as the use of this compound to form a stable oxime linkage, can significantly influence the performance of an ADC. Compared to traditional maleimide-based linkers, aminooxy-based conjugation offers the potential for greater stability, leading to a wider therapeutic window. A comprehensive suite of in vitro assays, including cytotoxicity, internalization, and bystander effect studies, is essential to fully characterize the efficacy and mechanism of action of novel ADCs, providing the necessary data to guide further preclinical and clinical development.
References
Head-to-head comparison of different length PEG linkers in PROTACs
A head-to-head comparison of polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) reveals that the length of the linker is a pivotal factor influencing a PROTAC's ability to effectively degrade target proteins. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Among the various linker types, PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][3]
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to increased flexibility and a potential entropic penalty.[5][6]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[7][8] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths against several key protein targets.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | 2 | >1000 | <20 | Cereblon | HEK293T |
| PROTAC B | 3 | 55 | 85 | VHL | MV4-11 |
| PROTAC C | 4 | 20 | 95 | VHL | MV4-11 |
| PROTAC D | 5 | 15 | >98 | VHL | MV4-11 |
| PROTAC E | 6 | 30 | 92 | VHL | MV4-11 |
| PROTAC F | 8 | 100 | ~80 | Cereblon | HeLa |
Data synthesized from multiple sources for illustrative comparison.[2][7][9]
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC G | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC H | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC I | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC J | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC K | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation.[3][6]
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC L | <12 | Inactive | Inactive | VHL | MM.1S |
| PROTAC M | 12-29 | Submicromolar | >75 | VHL | MM.1S |
| PROTAC N | 21 | 3 | 96 | VHL | MM.1S |
| PROTAC O | 29 | 292 | 76 | VHL | MM.1S |
Data summarized from a study on TBK1 degradation.[6][9]
The data clearly indicates that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. For BRD4 degradation, a PEG5 linker appears to be optimal in the context of a VHL-recruiting PROTAC.[2][7] In the case of ERα, a 16-atom linker was significantly more potent than both shorter and longer alternatives.[3][6] For TBK1, a minimum linker length of 12 atoms was required to observe any degradation, with a 21-atom linker demonstrating the highest potency.[6][9] These findings underscore the necessity of empirical optimization of the linker for each specific PROTAC system.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[2] Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a framework for quantifying the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] complex.[4][5]
-
Reagent Preparation: Prepare stock solutions of tagged proteins (e.g., His-tagged target protein, GST-tagged E3 ligase) and fluorescently labeled antibodies (e.g., anti-His-Tb, anti-GST-d2) in an appropriate assay buffer. Perform a serial dilution of the PROTAC compound.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions. Then, add a mixture of the target protein and E3 ligase to each well. Incubate to allow for complex formation.
-
Antibody Addition: Add the fluorescently labeled antibodies to the wells.
-
Incubation: Incubate the plate in the dark to allow for antibody binding to the complex.
-
Data Acquisition: Read the plate using a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip surface at various concentrations to measure its binding kinetics to the immobilized protein.
-
Ternary Complex Analysis: In a separate experiment, pre-incubate the PROTAC with the target protein and flow the mixture over the E3 ligase-immobilized chip. This allows for the measurement of the ternary complex formation and dissociation kinetics.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish the degradation efficiency. Researchers should undertake a systematic evaluation of a range of PEG linker lengths to identify the optimal construct that balances the formation of a stable and productive ternary complex with favorable physicochemical properties, ultimately leading to potent and selective protein degradation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-Aminooxy-PEG4-CH2CO2H
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for Boc-Aminooxy-PEG4-CH2CO2H, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). [1][2]
This compound is classified as a combustible solid that can cause skin, eye, and respiratory irritation.[3][4][5][6] Adherence to strict disposal protocols is crucial to mitigate these risks and ensure environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.[7]
-
Hand Protection: Chemical-resistant gloves.[7]
-
Respiratory Protection: An approved mask or respirator, particularly if handling the solid form.[7]
-
Skin Protection: A lab coat or other suitable protective clothing.[7]
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[5]
Quantitative Hazard Data Summary
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[3][5][6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] |
| Eye Irritation | H319: Causes serious eye irritation.[3][4][5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| Combustibility | Combustible Solid | Storage Class 11. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving waste segregation, containerization, and professional removal.
Step 1: Waste Segregation
At the source of generation, meticulously separate waste containing this compound from other waste streams. Do not mix it with incompatible materials.[8] This is a critical step to prevent unforeseen chemical reactions.[9]
-
Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weighing paper, gloves), or unreacted compound in a designated, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected separately. As it is an organic molecule with a carboxylic acid group, it should be treated as organic waste.[10] Do not pour aqueous solutions containing this chemical down the drain without neutralization and institutional approval.[10][11][12]
Step 2: Containerization and Labeling
-
Use Compatible Containers: Collect waste in containers that are chemically resistant and can be securely sealed.[13] For liquid waste, glass or polyethylene containers are generally suitable.[8]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," the date, and any known hazards (e.g., "Irritant," "Combustible Solid").[13] This is a regulatory requirement and ensures safe handling by waste management personnel.
Step 3: Waste Neutralization (for Aqueous Solutions)
For purely aqueous solutions containing this compound, neutralization of the carboxylic acid group may be an option before disposal, subject to your institution's specific guidelines.[10][14]
-
Procedure: Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while monitoring the pH. The target pH should be between 5.5 and 11.0 for drain disposal, but this is only permissible if your facility has an active acid-base neutralization system and allows it.[11][12]
-
Caution: Always perform neutralization cautiously to control any potential exothermic reactions.
Step 4: Professional Waste Disposal
The final and most critical step is to arrange for the removal of the chemical waste by a licensed and trained professional service.[13]
-
Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department will provide specific instructions and schedule a pickup for hazardous waste.[15] They will ensure that the waste is transported to an approved treatment or disposal facility in compliance with all regulations.
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of this compound.
References
- 1. This compound - CAS:2028281-90-3 - KKL Med Inc. [kklmed.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. (Boc-aminooxy)acetic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. (BOC-aminooxy)acetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (BOC-aminooxy)acetic acid, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 6. (Boc-aminooxy)acetic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 11. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 14. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
